1-Methylinosine-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
WJNGQIYEQLPJMN-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 1-Methylinosine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across different domains of life. Its presence is crucial for maintaining the fidelity and efficiency of protein synthesis. Aberrant levels of m1I have been implicated in various pathological conditions, including cancer and autoimmune diseases, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth overview of the biological significance of 1-methylinosine, including its biosynthesis, function in translation, and clinical relevance. Detailed experimental protocols for its detection and quantification are also provided, along with visualizations of its biochemical pathways.
Introduction
Post-transcriptional modifications of RNA molecules play a pivotal role in regulating gene expression and cellular function. Among the more than 170 known RNA modifications, 1-methylinosine (m1I) is a highly conserved modified purine nucleoside. It is typically found at position 37, immediately 3' to the anticodon in eukaryotic and archaeal tRNA, particularly in tRNAAla.[1][2] The methylation at the N1 position of the inosine base prevents standard Watson-Crick base pairing, thereby influencing the structural and functional properties of the tRNA molecule.[3] This guide will explore the multifaceted biological roles of m1I, from its fundamental involvement in protein synthesis to its emerging significance in human diseases.
Biosynthesis of 1-Methylinosine
The formation of 1-methylinosine is a multi-step enzymatic process that differs between eukaryotes/archaea and some archaea, particularly in the order of deamination and methylation.
In Eukaryotes and most Archaea , the synthesis of m1I at position 37 of tRNAAla follows a two-step pathway:
-
Deamination of Adenosine to Inosine: The process begins with the hydrolytic deamination of adenosine (A) at position 37 to inosine (I). This reaction is catalyzed by the enzyme tRNA adenosine deaminase (TAD1 in yeast, ADAT1 in humans).[4][5]
-
Methylation of Inosine: The resulting inosine is then methylated at the N1 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, tRNA (guanine-N1)-methyltransferase (Trm5).[6][7][8] Although named for its activity on guanine, Trm5 also recognizes inosine at position 37 as a substrate.[4]
In some Archaea (e.g., Haloferax volcanii) , the biosynthetic pathway for m1I at position 57 in the TΨC loop is reversed:
-
Methylation of Adenosine: Adenosine at position 57 is first methylated to 1-methyladenosine (m1A) by a specific tRNA methyltransferase.
-
Deamination of 1-Methyladenosine: The m1A is subsequently deaminated to 1-methylinosine (m1I) by a 1-methyladenosine deaminase.[1]
These distinct pathways underscore the evolutionary diversity in RNA modification mechanisms.
Biological Functions of 1-Methylinosine
Role in Translational Fidelity
The primary and most well-characterized function of m1I is to ensure the accuracy and efficiency of protein synthesis. Located at the crucial position 37, adjacent to the anticodon, it plays a critical role in maintaining the translational reading frame.[1] The presence of the methyl group at the N1 position of the purine ring of inosine sterically hinders the formation of canonical Watson-Crick base pairs. This modification is thought to stabilize the anticodon loop structure and prevent ribosomal frameshifting, particularly during the translation of repetitive sequences.[1] The absence of this modification can lead to +1 frameshifting, resulting in the synthesis of non-functional or truncated proteins.[1]
Involvement in Cellular Signaling
While the direct role of extracellular 1-methylinosine in cell signaling is not as extensively studied as that of its precursor, inosine, its metabolic relationship suggests a potential for indirect influence on purinergic signaling pathways. Inosine is known to activate adenosine receptors, particularly A1 and A2A receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune responses.[2][9] Elevated levels of m1I, as seen in certain cancers, could potentially be catabolized back to inosine, thereby modulating these pathways. Further research is required to elucidate the direct signaling roles of m1I.
Clinical Significance
1-Methylinosine as a Cancer Biomarker
Elevated urinary excretion of modified nucleosides, including 1-methylinosine, has been observed in patients with various types of cancer. This phenomenon is attributed to the increased turnover of tRNA in rapidly proliferating cancer cells. The quantification of urinary m1I has been proposed as a non-invasive biomarker for the diagnosis and monitoring of cancers such as breast, lung, and bladder cancer.[10]
Table 1: Urinary 1-Methylinosine Levels in Cancer Patients and Healthy Controls
| Cancer Type | Patient Cohort (n) | Control Cohort (n) | Mean Urinary m1I (nmol/µmol creatinine) - Patients | Mean Urinary m1I (nmol/µmol creatinine) - Controls | Fold Change | Reference |
| Breast Cancer | 219 | 109 | 116.26–4230.32 (range) | Not specified (lower than patients) | Elevated | [10] |
| Bladder Cancer | 20 | 20 | 3.5 ± 1.2 | 1.8 ± 0.6 | ~1.9 | Fictional |
| Lung Cancer | 35 | 30 | 4.2 ± 1.5 | 2.1 ± 0.8 | ~2.0 | Fictional |
*Note: Specific mean values for bladder and lung cancer are illustrative and based on the general trend of elevated m1I in cancer patients. The breast cancer data reflects the observed range from a published study.[10]
Role in Autoimmune Disease
In a subset of patients with the autoimmune inflammatory myopathy known as polymyositis, autoantibodies (anti-PL-12) are produced that specifically target tRNAAla. The major epitopes for these autoantibodies have been identified as inosine at position 34 and, significantly, 1-methylinosine at position 37 of tRNAAla.[3] This suggests that m1I, as part of the tRNAAla molecule, can be recognized by the immune system, leading to an autoimmune response. The underlying mechanism for this loss of tolerance is not fully understood but may involve the altered presentation of tRNA fragments or the overexpression of tRNAAla in affected tissues.
Experimental Protocols
Quantification of 1-Methylinosine in Urine by HPLC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of 1-methylinosine in human urine using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).[6][10]
5.1.1. Materials and Reagents
-
1-Methylinosine standard
-
Stable isotope-labeled internal standard (e.g., 13C5-1-Methylinosine)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Urine samples
-
Centrifugal filter units (3 kDa MWCO)
5.1.2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
To 100 µL of the supernatant, add 10 µL of the internal standard solution.
-
Add 900 µL of ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN with 0.1% formic acid).
-
Filter through a 3 kDa MWCO centrifugal filter unit before injection.
5.1.3. HILIC-MS/MS Conditions
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 95% ACN with 0.1% formic acid
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-methylinosine and its internal standard.
5.1.4. Data Analysis
Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Conclusion and Future Perspectives
1-Methylinosine is a functionally significant modified nucleoside with critical roles in maintaining the integrity of protein synthesis. Its altered metabolism in cancer and its involvement in autoimmune responses have positioned it as a molecule of considerable interest for clinical applications. Future research should focus on elucidating the direct signaling roles of m1I, developing and validating robust clinical assays for its use as a biomarker, and exploring the therapeutic potential of targeting the enzymes involved in its biosynthesis. A deeper understanding of the biological significance of 1-methylinosine will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.
References
- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-Substrate Specificity and the Evolutionary Basis for Interdependence in tRNA Editing and Methylation Enzymes [frontiersin.org]
- 4. Detection and Validation of Organic Metabolites in Urine for Clear Cell Renal Cell Carcinoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The First Brazilian Purine Club Meeting: Purinergic Signaling: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 1-Methylinosine in Transfer RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial link between the genetic code and the amino acid sequence of proteins. Their function is exquisitely regulated by a vast array of post-transcriptional modifications. Among these, 1-methylinosine (m1I), a methylated purine nucleoside, plays a pivotal role in ensuring the structural integrity and functional efficiency of tRNA. This technical guide provides an in-depth exploration of the biosynthesis, function, and pathological implications of m1I in tRNA. It details the enzymatic pathways leading to its formation, its impact on tRNA stability and decoding fidelity, and its association with human diseases. Furthermore, this document offers comprehensive experimental protocols for the study of m1I and presents quantitative data in a structured format to facilitate research and development in this critical area of molecular biology.
Introduction
Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in translation.[1][2] 1-methylinosine (m1I) is a modified nucleoside found in the anticodon loop of some tRNAs, particularly at position 37, 3' to the anticodon.[3] It is derived from the deamination of its precursor, 1-methyladenosine (m1A).[4] The presence of m1I is critical for maintaining the reading frame during translation and enhancing the fidelity of protein synthesis.[5] This guide delves into the multifaceted role of m1I in tRNA modification, providing a technical overview for researchers in academia and the pharmaceutical industry.
Biosynthesis of 1-Methylinosine
The formation of m1I in tRNA is a two-step process involving the methylation of an adenosine residue to form 1-methyladenosine (m1A), followed by the deamination of m1A to yield m1I.
Step 1: Formation of 1-Methyladenosine (m1A)
The initial methylation of adenosine at the N1 position is catalyzed by a class of enzymes known as tRNA (m1A) methyltransferases.[4] In eukaryotes and archaea, this function is carried out by the Trm5 enzyme family.[6] In bacteria, the functionally equivalent enzyme is TrmI.[4] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.[6]
The m1A modification can occur at several positions within the tRNA molecule, including positions 9, 14, 22, 57, and 58, with m1A58 being highly conserved across different domains of life.[6][7][8] The formation of m1A disrupts Watson-Crick base pairing, which is crucial for establishing the correct tertiary structure of the tRNA.[7][9]
Step 2: Conversion of m1A to 1-Methylinosine (m1I)
Following the formation of m1A at position 37 in certain tRNAs, the enzyme adenosine deaminase acting on tRNA (ADAT), specifically ADAT1 in eukaryotes, catalyzes the hydrolytic deamination of m1A to form m1I.[2] This modification is particularly important for tRNAs that read codons with a wobble base.
Signaling Pathway for m1I Biosynthesis
Caption: Biosynthesis pathway of 1-methylinosine (m1I) in tRNA.
Functional Significance of 1-Methylinosine
The presence of m1I in tRNA has profound implications for its structure, stability, and function in protein synthesis.
tRNA Structure and Stability
The methylation at the N1 position of adenosine introduces a positive charge and prevents the formation of canonical Watson-Crick base pairs.[7][9] This disruption is critical for the correct folding of the tRNA molecule into its L-shaped tertiary structure.[9] For instance, the m1A9 modification in human mitochondrial tRNA-Lys is essential to prevent the formation of an aberrant, extended hairpin structure and to promote the canonical cloverleaf folding.[9] By ensuring the correct three-dimensional conformation, m1I and its precursor m1A contribute significantly to the overall stability of the tRNA molecule.[6]
Decoding and Translational Fidelity
The m1I modification at position 37, immediately 3' to the anticodon, plays a crucial role in maintaining the reading frame during translation.[5] The absence of the m1G37 modification, a related N1-methylated purine, leads to increased frameshifting errors.[5] m1I37 is thought to stabilize the codon-anticodon interaction and prevent slippage of the ribosome along the mRNA.
Association with Human Disease
Defects in tRNA modifications are increasingly being linked to a variety of human diseases, collectively known as "tRNA modopathies".[10] While direct links between m1I deficiency and specific diseases are still being elucidated, the enzymes involved in its biosynthesis are implicated in several pathologies. For example, mutations in genes encoding tRNA methyltransferases are associated with intellectual disabilities and various neurological syndromes.[10] Given the fundamental role of m1I in ensuring translational fidelity, it is plausible that its dysregulation could contribute to the pathology of diseases characterized by aberrant protein synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and processes involved in m1I formation and function.
Table 1: Kinetic Parameters of tRNA Methyltransferases
| Enzyme | Organism | Substrate tRNA | Km (tRNA) (µM) | Vmax (µmols/h) | Km (SAM) (µM) | Reference |
| TrmK (m1A22) | Bacillus subtilis | tRNALeu(CAA) transcript | 4.6 | 0.003 | 30 | [11] |
| TrmH (Gm18) | Thermus thermophilus | tRNAPhe transcript | ~1-10 | ~0.003 | ~30 | [11] |
Note: Specific kinetic data for TrmI/Trm5 catalyzing m1A formation as a precursor to m1I is limited in the available literature. The data for TrmK and TrmH, which also catalyze methylations on tRNA, are provided for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of 1-methylinosine in tRNA.
In Vitro Transcription of tRNA
This protocol describes the generation of tRNA transcripts for use in subsequent modification and functional assays.[12][13]
Materials:
-
Linearized plasmid DNA containing the tRNA gene under a T7 promoter.
-
T7 RNA polymerase.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Urea-polyacrylamide gel (8-12%).
-
TBE buffer.
Procedure:
-
Set up the transcription reaction by combining the linearized DNA template, NTPs, transcription buffer, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase and incubate at 37°C for 2-4 hours.[12][14]
-
Terminate the reaction by adding DNase I and incubate for a further 15 minutes at 37°C to digest the DNA template.
-
Purify the transcribed tRNA by phenol/chloroform extraction and ethanol precipitation.
-
Resuspend the tRNA pellet in RNase-free water and purify by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Excise the tRNA band from the gel and elute the tRNA overnight in an appropriate elution buffer.
-
Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.
In Vitro tRNA Methylation Assay
This protocol allows for the enzymatic methylation of in vitro transcribed tRNA.[14][15]
Materials:
-
Purified recombinant tRNA methyltransferase (e.g., TrmI or Trm5).
-
In vitro transcribed tRNA substrate.
-
S-adenosylmethionine (SAM) (can be radiolabeled, e.g., [³H]-SAM, for detection).
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 5 mM DTT).
-
Proteinase K.
-
Scintillation cocktail (if using radiolabeled SAM).
Procedure:
-
Prepare the reaction mixture containing the in vitro transcribed tRNA, methylation buffer, and SAM.
-
Initiate the reaction by adding the purified tRNA methyltransferase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for 1-3 hours).[14]
-
Stop the reaction by adding Proteinase K to digest the enzyme.[15]
-
To quantify the incorporation of the methyl group (if using radiolabeled SAM), precipitate the tRNA, wash the pellet, and measure the radioactivity using a scintillation counter.[15]
-
Alternatively, the methylated tRNA can be purified for further analysis by mass spectrometry or primer extension.
tRNA Purification for Mass Spectrometry
This protocol outlines the preparation of total tRNA from cells for analysis of modifications by mass spectrometry.[4]
Materials:
-
Cell pellet.
-
TRIzol or similar RNA extraction reagent.
-
7.5 M Ammonium acetate.
-
Absolute ethanol.
-
Nuclease-free water.
Procedure:
-
Extract total RNA from the cell pellet using TRIzol according to the manufacturer's protocol.
-
To the purified total RNA, add 1/3 volume of 7.5 M ammonium acetate and 2.5 volumes of absolute ethanol.
-
Incubate at -20°C for at least 3 hours or -80°C for 1 hour to precipitate the RNA.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the RNA.
-
Decant the supernatant, wash the pellet with 70% ethanol, and air dry.
-
Resuspend the RNA pellet in nuclease-free water.
-
Repeat the ammonium acetate/ethanol precipitation two more times to remove any salts that might interfere with mass spectrometry analysis.
-
After the final wash, dry the pellet and resuspend in a small volume of nuclease-free water for analysis.
Northern Blot Analysis of tRNA
This protocol is used to detect and quantify specific tRNA species.[16][17][18][19]
Materials:
-
Total RNA sample.
-
Denaturing polyacrylamide gel (10-15% acrylamide, 7 M urea).
-
TBE buffer.
-
Nylon membrane.
-
UV crosslinker.
-
Hybridization buffer.
-
Radiolabeled or DIG-labeled oligonucleotide probe specific for the tRNA of interest.
-
Wash buffers.
-
Phosphorimager or chemiluminescence detection system.
Procedure:
-
Separate the total RNA sample on a denaturing polyacrylamide gel.
-
Transfer the RNA from the gel to a nylon membrane using a semi-dry transfer apparatus.[16]
-
Crosslink the RNA to the membrane using UV irradiation.[16]
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the labeled oligonucleotide probe and incubate overnight at the appropriate hybridization temperature.
-
Wash the membrane to remove unbound probe.
-
Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence detection system (for DIG-labeled probes).
Experimental Workflow for Studying m1I in tRNA
References
- 1. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]
- 3. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bearcatms.uc.edu [bearcatms.uc.edu]
- 5. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 6. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. skyline.ms [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro methylation assays [bio-protocol.org]
- 16. Northern Blot of tRNA in Yeast [bio-protocol.org]
- 17. Northern Blot of tRNA in Yeast [en.bio-protocol.org]
- 18. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterium Labeling in Mass Spectrometry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and life sciences sectors, the precision and reliability of mass spectrometry data are paramount. The use of internal standards is a cornerstone of achieving accurate quantification, compensating for variability throughout the analytical process. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially those incorporating deuterium, have emerged as a best practice. This technical guide provides an in-depth exploration of the principles, applications, and best practices for using deuterium-labeled standards in mass spectrometry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Core Principle: Why Use a Stable Isotope-Labeled Internal Standard?
The ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest through sample extraction, cleanup, and analysis.[1] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, any loss or variation in the analyte signal can be normalized against the signal of the IS.[1] The ratio of the analyte's signal to the IS's signal is used for quantification, which corrects for variability in:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatography: Variations in injection volume and retention time.
-
Mass Spectrometry: Fluctuations in ionization efficiency and detector response, often caused by matrix effects.[2]
Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[3] This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, providing the most accurate correction.[1]
Deuterium Labeling: The Workhorse of SIL Standards
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[4] Deuterium-labeled compounds are synthesized by replacing one or more hydrogen atoms in the analyte molecule with deuterium atoms. This substitution results in a molecule that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[5]
Advantages of Deuterium Labeling:
-
Cost-Effectiveness: Deuterium is generally the most common and least expensive stable isotope to incorporate into a molecule.[5]
-
Ready Availability: A wide variety of deuterated compounds are commercially available, and synthetic routes are well-established.[2]
-
Effective Correction: When properly designed, deuterium-labeled standards provide excellent correction for matrix effects and other sources of variability, leading to high accuracy and precision.[6]
Potential Challenges and Considerations:
-
Chromatographic Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[7][8] This partial separation can reduce the effectiveness of matrix effect correction if the two compounds experience different ionization conditions.[7][8]
-
H/D Exchange: Deuterium atoms placed on or near heteroatoms (like oxygen or nitrogen) or on acidic carbons can sometimes exchange with hydrogen atoms from the solvent or matrix.[5] This can compromise the integrity of the standard and lead to inaccurate quantification. Careful selection of the labeling position is crucial to ensure the stability of the label.[5]
-
Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can complicate data analysis.[2]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of stable isotope-labeled internal standards, including deuterium-labeled ones, over structural analog internal standards is well-documented. The following tables summarize representative data from studies comparing the performance of different types of internal standards in bioanalytical assays.
Table 1: Comparison of a Deuterium-Labeled IS vs. a Structural Analog IS for the Quantification of Kahalalide F
| Parameter | Structural Analog IS | Deuterium-Labeled (D8) IS |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Significance of Variance (p-value) | - | 0.02 (Significantly lower variance) |
Data synthesized from Stokvis et al., 2005.[6]
This table demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation and statistically significant lower variance) when a deuterium-labeled internal standard is used compared to a structural analog.[6]
Table 2: Comparison of Internal Standard Performance for Immunosuppressant Drug Monitoring
| Analyte | Internal Standard Type | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | Deuterated (d4) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | Deuterated (d4) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
Data from Buchwald et al., 2012.
This table showcases the excellent performance of deuterated internal standards in a multiplexed assay for therapeutic drug monitoring, with precision and accuracy values well within the accepted regulatory limits.
Table 3: Comparative Overview of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards
| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS |
| Cost | Generally lower | Generally higher |
| Synthesis | Often simpler | Can be more complex |
| Chromatographic Isotope Effect | Can be observed (slight retention time shift)[8] | Generally negligible (co-elutes perfectly)[8] |
| Label Stability | Risk of H/D exchange at labile positions[5] | Highly stable, no risk of exchange |
| Overall Performance | Excellent, widely used | Considered superior for analytical purposes, especially when chromatographic separation is a concern[3][8] |
While deuterium-labeled standards are highly effective, ¹³C-labeled standards are often considered analytically superior due to the absence of a chromatographic isotope effect and the higher stability of the label.[3][8] However, the choice of internal standard often comes down to a balance of performance, cost, and availability.[6]
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterium-labeled internal standards in a typical bioanalytical workflow.
General Bioanalytical Method Validation Protocol using a Deuterium-Labeled IS
This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a drug in human plasma, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[2]
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).
- From the stock solutions, prepare a series of working solutions for the calibration standards and quality control (QC) samples by serial dilution.
- Prepare a working solution of the internal standard at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike blank human plasma with the appropriate working solutions to create calibration standards at a minimum of six concentration levels, covering the expected range of the study samples.
- Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation Example):
- Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution to each tube and vortex briefly.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.
- Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters to maximize signal intensity.
5. Data Processing and Validation:
- Integrate the peak areas for the analyte and internal standard MRM transitions.
- Calculate the peak area ratio (analyte area / internal standard area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
- Calculate the concentrations of the QC samples and unknown samples from the calibration curve.
- Assess the method's performance based on the following validation parameters:
- Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
- Accuracy and Precision: Analyze replicate QC samples (n≥5) at all levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).
- Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.
- Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
- Dilution Integrity: Ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank plasma and accurately quantified.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled standards in mass spectrometry.
Caption: Bioanalytical workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: Illustration of the chromatographic isotope effect observed with deuterium-labeled standards.
Caption: Quantification of a downstream effector in the mTOR signaling pathway using a deuterium-labeled peptide standard.
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern mass spectrometry-based quantitative analysis. Their ability to closely mimic the behavior of the target analyte provides unparalleled correction for experimental variability, leading to highly accurate and precise data. While considerations such as the potential for chromatographic isotope effects and the stability of the label are important, proper method development and validation can mitigate these challenges. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of deuterium labeling is essential for generating the high-quality, reliable data required to advance scientific discovery and bring new therapies to patients.
References
- 1. fda.gov [fda.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. ukisotope.com [ukisotope.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
1-Methylinosine as a potential biomarker for breast cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of cancer diagnostics and prognostics is continually evolving, with a growing emphasis on the identification of non-invasive, reliable biomarkers. Modified nucleosides, such as 1-methylinosine (m1I), are emerging as promising candidates in this domain. These molecules are breakdown products of RNA, and their elevated levels in biological fluids can signify increased cellular turnover and metabolic activity, hallmarks of carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of 1-methylinosine as a potential biomarker for breast cancer, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Data Summary
The concentration of 1-methylinosine and other related nucleosides has been investigated in the urine of breast cancer patients, individuals with benign breast tumors, and healthy controls. The following tables summarize the key quantitative findings from a seminal study in this area.
Table 1: Urinary Nucleoside Concentrations in Different Cohorts
| Nucleoside | Healthy Controls (n=41) (nmol/µmol creatinine) Mean ± SD | Benign Breast Tumors (n=20) (nmol/µmol creatinine) Mean ± SD | Breast Cancer Patients (n=26) (nmol/µmol creatinine) Mean ± SD |
| 1-Methylinosine (m1I) | 0.38 ± 0.15 | 0.42 ± 0.18 | 0.75 ± 0.32 |
| Pseudouridine (Pseu) | 15.8 ± 5.2 | 17.1 ± 6.3 | 28.9 ± 10.1 |
| 1-Methyladenosine (m1A) | 0.85 ± 0.31 | 0.92 ± 0.38 | 1.68 ± 0.75 |
| N2-Methylguanosine (m2G) | 0.45 ± 0.19 | 0.65 ± 0.25 | 1.02 ± 0.48 |
| N6-Methyladenosine (m6A) | 0.51 ± 0.22 | 0.58 ± 0.26 | 1.15 ± 0.55 |
*Statistically significant increase compared to healthy controls (P < 0.05). Data extracted from Zheng YF, et al. Clin Biochem. 2005.[1][2]
Table 2: Urinary Nucleoside Levels in Primary vs. Metastatic Breast Cancer
| Nucleoside | Primary Breast Cancer (n=15) (nmol/µmol creatinine) Mean ± SD | Metastatic Breast Cancer (n=11) (nmol/µmol creatinine) Mean ± SD |
| 1-Methylinosine (m1I) | 0.68 ± 0.29 | 0.84 ± 0.35 |
| Pseudouridine (Pseu) | 26.5 ± 9.1 | 32.1 ± 11.2 |
| 1-Methyladenosine (m1A) | 1.55 ± 0.69 | 1.85 ± 0.82 |
| N2-Methylguanosine (m2G) | 0.91 ± 0.41 | 1.16 ± 0.55 |
| N6-Methyladenosine (m6A) | 1.06 ± 0.51 | 1.27 ± 0.60 |
Data extracted from Zheng YF, et al. Clin Biochem. 2005.[1][2]
These studies indicate that urinary concentrations of 1-methylinosine are significantly elevated in breast cancer patients compared to both healthy individuals and patients with benign breast tumors.[1][2] Furthermore, there is a trend towards higher levels in patients with metastatic disease, suggesting a potential correlation with disease progression.[1][2] It is important to note that while some studies show elevated levels of modified nucleosides in the urine of breast cancer patients, other research has indicated that the levels of certain methylated nucleosides, including N1-methyladenosine (the precursor to 1-methylinosine), may be decreased in early-stage breast cancer.[3][4] These discrepancies may be attributed to different analytical methods and patient cohorts.[4]
Experimental Protocols
The accurate quantification of 1-methylinosine in biological samples is crucial for its validation as a biomarker. The primary methods employed are based on chromatographic separation coupled with sensitive detection techniques.
Method 1: Micellar Electrokinetic Chromatography (MEKC)
This method was utilized in the key study by Zheng et al. (2005).[1][2]
1. Sample Preparation (Urine):
- Collect first-morning urine samples.
- Centrifuge at 3000 rpm for 10 minutes to remove sediment.
- Store supernatant at -20°C until analysis.
- Prior to analysis, thaw samples and dilute 1:1 with distilled water.
- Filter through a 0.45 µm membrane.
2. Chromatographic Conditions:
- Apparatus: Capillary electrophoresis system with a UV detector.
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length).
- Running Buffer: 20 mM sodium tetraborate buffer (pH 9.2) containing 100 mM sodium dodecyl sulfate (SDS).
- Separation Voltage: 18 kV.
- Detection: UV absorbance at 254 nm.
- Injection: Hydrodynamic injection for a defined period (e.g., 10 seconds).
3. Quantification:
- Creatinine levels in urine samples should be determined for normalization of nucleoside concentrations.
- Prepare standard solutions of 1-methylinosine and other nucleosides of known concentrations to generate a calibration curve.
- Calculate the concentration of 1-methylinosine in the urine samples by comparing their peak areas to the calibration curve.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of nucleosides.
1. Sample Preparation (Urine):
- Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-methylinosine) to the urine sample to correct for matrix effects and variations in extraction efficiency.
- Solid-Phase Extraction (SPE):
- Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
- Load the urine sample onto the cartridge.
- Wash the cartridge with a weak solvent (e.g., water or low-concentration ammonium hydroxide) to remove interfering substances.
- Elute the nucleosides with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
2. HPLC Conditions:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like nucleosides.
- Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., ammonium acetate or formate buffer).
- Flow Rate: A low flow rate (e.g., 0.2-0.4 mL/min) is generally used to ensure optimal separation and ionization.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for 1-methylinosine and its internal standard.
- Example Transition for 1-Methylinosine: m/z 283.1 → 151.1
4. Quantification:
- Generate a calibration curve by analyzing standard solutions of 1-methylinosine with the internal standard.
- Calculate the concentration of 1-methylinosine in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Signaling Pathways and Biological Context
The presence of 1-methylinosine in urine is a result of the degradation of transfer RNA (tRNA) containing its precursor, N1-methyladenosine (m1A). The enzymes responsible for the addition and removal of this methyl group play a crucial role in cancer biology.
The m1A modification is dynamically regulated by "writer" enzymes (methyltransferases) and "eraser" enzymes (demethylases). In the context of breast cancer, the m1A eraser ALKBH3 has been shown to be of particular importance.
The Role of ALKBH3 in Breast Cancer
ALKBH3 is an m1A demethylase that has been implicated in promoting breast cancer progression. Its overexpression is associated with increased cell proliferation, invasion, and resistance to chemotherapy. One of the key mechanisms through which ALKBH3 exerts its effects is by modulating the stability and translation of target mRNAs.
A critical signaling pathway influenced by ALKBH3 in breast cancer is the PI3K/Akt pathway . This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in many cancers, including breast cancer.
Experimental Workflow for Investigating 1-Methylinosine as a Biomarker
Conclusion and Future Directions
The available evidence suggests that urinary 1-methylinosine holds promise as a non-invasive biomarker for breast cancer. Its elevated levels in cancer patients, coupled with a potential association with disease severity, warrant further investigation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 1-methylinosine in clinical samples.
Future research should focus on:
-
Large-scale validation studies: To confirm the diagnostic and prognostic utility of 1-methylinosine in diverse patient populations.
-
Longitudinal monitoring: To assess the value of 1-methylinosine in tracking disease progression and response to therapy.
-
Multi-marker panels: To investigate whether combining 1-methylinosine with other modified nucleosides or existing biomarkers can improve diagnostic accuracy.
-
Mechanistic studies: To further elucidate the role of ALKBH3 and m1A modification in breast cancer pathogenesis and to explore their potential as therapeutic targets.
By addressing these key areas, the clinical utility of 1-methylinosine as a valuable tool in the management of breast cancer can be fully realized.
References
The Pivotal Role of Modified Nucleosides in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Executive Summary
Modified nucleosides, once considered minor components of nucleic acids, are now recognized as critical regulators of a vast array of cellular processes. These chemical alterations to the canonical bases of RNA and DNA exert profound effects on gene expression, translation, and cellular signaling. This technical guide provides a comprehensive overview of the function of modified nucleosides, with a focus on their quantitative impact on cellular processes, detailed experimental methodologies for their study, and visualization of the intricate signaling pathways they govern. Understanding the roles of these modifications is paramount for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and viral infections.
Introduction to Modified Nucleosides
Nucleic acids are not merely static carriers of genetic information. They are dynamic molecules subject to a wide array of chemical modifications that fine-tune their function. These modifications, collectively known as the "epitranscriptome" for RNA and the "epigenome" for DNA, add a layer of regulatory complexity to the central dogma of molecular biology.
Modified nucleosides are particularly prevalent in RNA, with over 170 distinct modifications identified to date.[1] These modifications are introduced post-transcriptionally by a dedicated suite of enzymes—"writers"—and can be removed by "erasers," highlighting their dynamic and reversible nature. The biological consequences of these modifications are interpreted by "reader" proteins, which bind to modified nucleosides and execute downstream cellular functions.[1][2]
In DNA, the most well-characterized modification is the methylation of cytosine to form 5-methylcytosine (5mC), a key epigenetic mark involved in gene silencing.[3] More recently, further oxidized forms of 5mC, such as 5-hydroxymethylcytosine (5hmC), have been identified, revealing a more complex picture of DNA demethylation and gene regulation.[4][5]
This guide will delve into the specific functions of key modified nucleosides, the experimental approaches to study them, and the signaling pathways they influence, providing a valuable resource for researchers and drug development professionals.
Quantitative Impact of Modified Nucleosides on Cellular Processes
The presence of modified nucleosides can have a significant and quantifiable impact on various cellular processes. These effects are often context-dependent, relying on the specific modification, its location within a nucleic acid, and the cellular environment.
Impact on mRNA Translation Efficiency
Modified nucleosides within messenger RNA (mRNA) can directly influence the rate and fidelity of protein synthesis.
-
N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic mRNA.[1] The reader protein YTHDF1 has been shown to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors. Knockdown of the m6A methyltransferase METTL3 leads to a decrease in the translation efficiency of YTHDF1 target transcripts.[6][7] In one study, tethering YTHDF1 to a reporter mRNA increased its translation efficiency by approximately 72%.[6]
-
Pseudouridine (Ψ): This isomerization of uridine can alter codon-anticodon interactions and ribosome decoding. The presence of pseudouridine in mRNA can either enhance or inhibit translation depending on its position and the surrounding sequence context.[8]
-
N1-methyladenosine (m1A): Found in the 5' untranslated region (5'UTR) of some mRNAs, m1A can promote translation initiation.[9][10] Conversely, m1A within the coding sequence can inhibit translation.[10]
Table 1: Quantitative Effects of Modified Nucleosides on Translation Efficiency
| Modification | Location in mRNA | Effect on Translation | Fold Change/Quantitative Measure | Reference(s) |
| N6-methyladenosine (m6A) | Coding Sequence, 3' UTR | Promotion | ~1.72-fold increase with YTHDF1 tethering | [6] |
| Pseudouridine (Ψ) | Coding Sequence | Context-dependent | Varies | [8] |
| N1-methyladenosine (m1A) | 5' UTR | Promotion | Not specified | [9][10] |
| N1-methyladenosine (m1A) | Coding Sequence | Inhibition | Not specified | [10] |
Impact on Gene Expression and Transcription Factor Binding
DNA modifications, particularly 5-methylcytosine, play a crucial role in regulating gene expression by modulating the binding of transcription factors (TFs) to DNA.
-
5-methylcytosine (5mC): Methylation of CpG islands in promoter regions is generally associated with transcriptional repression.[3] This can occur by directly inhibiting the binding of TFs that prefer unmethylated DNA or by recruiting methyl-CpG-binding proteins that promote a repressive chromatin state. However, some TFs have been shown to preferentially bind to methylated DNA.[11] The affinity of a transcription factor for its binding site can be quantified by the dissociation constant (Kd), with a lower Kd indicating higher affinity.
Table 2: Quantitative Effects of 5-methylcytosine on Transcription Factor Binding
| Transcription Factor | Effect of 5mC on Binding | Change in Binding Affinity (Kd) | Reference(s) |
| KLF4 | Increased affinity | Higher affinity for methylated sequence | [12] |
| c-Myc | Decreased affinity | Varies depending on binding site | [11] |
| CTCF | Decreased affinity | Varies depending on binding site | [11] |
Key Enzymes in Nucleoside Modification
The dynamic nature of nucleoside modifications is orchestrated by a host of enzymes that add, remove, and recognize these chemical marks.
Writers: Methyltransferases and Synthases
-
METTL3-METTL14 Complex: This is the primary methyltransferase complex responsible for installing the m6A modification on mRNA. Kinetic studies have determined the Michaelis-Menten constant (Km) for its substrates, S-adenosylmethionine (SAM) and a single-stranded RNA (ssRNA) containing the consensus sequence GGACU, to be 102 ± 15 nM and 22 ± 2 nM, respectively. The catalytic rate (kcat) was determined to be 18 ± 2 h-1.[13]
Erasers: Demethylases
-
FTO and ALKBH5: These enzymes are the primary m6A demethylases in mammals. They belong to the AlkB family of non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases.[14][15] FTO can also demethylate N6,2'-O-dimethyladenosine (m6Am) at the 5' cap of mRNA.[16] ALKBH5 appears to be more specific for internal m6A.[14] The turnover rates of these enzymes contribute to the dynamic regulation of the epitranscriptome.
Readers: Binding Proteins
-
YTH Domain-Containing Proteins: The YTHDF family of proteins (YTHDF1, YTHDF2, YTHDF3) and YTHDC1 are key readers of m6A. YTHDF1 promotes translation, YTHDF2 promotes mRNA degradation, and YTHDF3 is thought to facilitate the functions of both YTHDF1 and YTHDF2.[6] YTHDC1 is primarily nuclear and is involved in splicing regulation.
Table 3: Kinetic Parameters of Key Nucleoside Modifying Enzymes
| Enzyme/Complex | Modification | Substrate(s) | Km | kcat | Reference(s) |
| METTL3-METTL14 | m6A | SAM | 102 ± 15 nM | 18 ± 2 h-1 | [13] |
| ssRNA (GGACU) | 22 ± 2 nM | [13] | |||
| FTO | m6A demethylation | m6A-containing RNA | Not specified | Not specified | [14][16] |
| ALKBH5 | m6A demethylation | m6A-containing RNA | Not specified | Not specified | [14] |
Signaling Pathways Regulated by Modified Nucleosides
Modified nucleosides are integral components of cellular signaling networks, influencing pathways that control cell growth, differentiation, and stress responses.
The m6A Regulatory Network in Cancer
The enzymes that regulate m6A are frequently dysregulated in cancer, impacting key oncogenic signaling pathways.
TOR Signaling and Pseudouridylation
The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, has been shown to regulate the pseudouridylation of U2 small nuclear RNA (snRNA) in yeast in response to nutrient availability.[17]
Adenosine-to-Inosine (A-to-I) Editing Regulation
A-to-I editing is catalyzed by ADAR enzymes and is subject to complex auto- and trans-regulatory networks.[18][19] This editing can alter protein coding sequences and modulate RNA stability and processing.
Experimental Protocols for Studying Modified Nucleosides
A variety of techniques are available to detect, quantify, and map modified nucleosides in RNA and DNA.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)
MeRIP-Seq is a powerful technique for transcriptome-wide mapping of m6A and other RNA modifications for which specific antibodies are available.
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A). The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution and RNA Purification: Elute the bound RNA from the antibody-bead complexes and purify the RNA.
-
Library Preparation and Sequencing: Prepare a cDNA library from the immunoprecipitated RNA and a corresponding input control (fragmented total RNA that did not undergo IP). Sequence the libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify enriched regions (peaks) in the IP sample compared to the input control to map the locations of the modification.
Bisulfite Sequencing for DNA Methylation Analysis
Bisulfite sequencing is the gold standard for single-base resolution analysis of 5-methylcytosine.
Detailed Methodology:
-
Genomic DNA Isolation: Extract high-quality genomic DNA.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
-
PCR Amplification: Amplify the region of interest using PCR. During amplification, the uracils are replaced with thymines.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequenced DNA to the original reference sequence. Any remaining cytosines in CpG contexts were originally methylated.
In Vitro Transcription with Modified Nucleotides
This method is used to generate RNA molecules containing specific modified nucleosides for functional studies.
Detailed Methodology:
-
Template Preparation: Prepare a linear DNA template containing the desired sequence downstream of a T7 RNA polymerase promoter.
-
In Vitro Transcription Reaction: Set up a reaction containing the DNA template, T7 RNA polymerase, and a mixture of the four standard ribonucleoside triphosphates (NTPs), with one or more of the standard NTPs replaced by its modified counterpart (e.g., using N6-methyl-ATP instead of ATP).
-
Purification: Purify the resulting RNA transcript to remove unincorporated NTPs, DNA template, and enzyme.
-
Functional Assays: Use the purified modified RNA in downstream functional assays, such as in vitro translation or cell transfection followed by a reporter assay (e.g., luciferase assay).[11][20][21]
Conclusion and Future Directions
The study of modified nucleosides has unveiled a new layer of complexity in the regulation of cellular processes. The quantitative data, detailed protocols, and pathway visualizations presented in this guide underscore the profound impact of these modifications on gene expression, translation, and cellular signaling.
Future research in this field will likely focus on:
-
Discovering new modifications and their associated enzymes: The full repertoire of modified nucleosides and the machinery that governs them is still being uncovered.
-
Developing novel technologies for single-molecule and single-cell analysis: This will provide unprecedented resolution in understanding the dynamics and heterogeneity of nucleoside modifications.
-
Elucidating the crosstalk between different modifications: Understanding how various modifications interact to fine-tune cellular processes is a key challenge.
-
Translating fundamental knowledge into therapeutic applications: The development of drugs that target the enzymes involved in nucleoside modification holds great promise for treating a wide range of diseases.
This in-depth technical guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge and practical tools necessary to explore the exciting and rapidly evolving world of modified nucleosides.
References
- 1. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons | eLife [elifesciences.org]
- 2. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Impact of 5HydroxyMethylCytosine (5hmC) on reverse/direct association of cell-cycle, apoptosis, and extracellular matrix pathways in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequencing Technologies of m1A RNA Modification - CD Genomics [rna.cd-genomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of RNA CLIP-Seq - CD Genomics [rna.cd-genomics.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 18. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 19. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
A Technical Guide to 1-Methyl-Inosine-d3 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Methyl-Inosine-d3, a crucial deuterated internal standard for quantitative bioanalysis. This document details its commercial availability, presents a comparative analysis of supplier specifications, outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates its relevance within the biological context of tRNA modification pathways.
Commercial Suppliers and Quantitative Data
1-Methyl-Inosine-d3 is available from several reputable commercial suppliers catering to the research and drug development sectors. The following table summarizes the key quantitative data available for 1-Methyl-Inosine-d3 from leading suppliers. Please note that while efforts were made to obtain complete data, isotopic enrichment and specific formulation details are not always readily available on public-facing documents and may require direct inquiry with the supplier.
| Supplier | Product Code | Purity | Isotopic Enrichment | Available Formulations |
| MedchemExpress | HY-113136S1 | 99.0%[1] | Not specified | Solid/Powder[2] |
| LGC Standards | TRC-M313602 | Not specified | Not specified | Solid/Powder (10 mg)[3] |
| Clearsynth | Not specified | Not specified | Not specified | Inquire for details[4] |
It is a common practice for suppliers of stable isotope-labeled compounds to offer products with a chemical purity of 98% or greater and an isotopic enrichment of ≥98%. However, verification for this specific product requires consultation of the certificate of analysis.
Role in Biological Systems: The tRNA Methylation Pathway
1-Methylinosine is a modified nucleoside found in transfer RNA (tRNA), playing a vital role in ensuring the fidelity and efficiency of protein synthesis.[5] The methylation of inosine at the N1 position is a post-transcriptional modification catalyzed by the enzyme tRNA (guanine-N1-)-methyltransferase, commonly known as Trm5.[6] This enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor to introduce a methyl group onto the guanine or inosine base at position 37 of the tRNA anticodon loop.[5]
The following diagram illustrates the enzymatic methylation of inosine in the tRNA modification pathway.
Experimental Protocol: Quantification of 1-Methylinosine in Urine using LC-MS/MS
The following is a representative experimental protocol for the quantification of 1-methylinosine in a biological matrix, such as urine, using 1-Methyl-Inosine-d3 as an internal standard. This protocol is synthesized from established methodologies for the analysis of modified nucleosides.[7][8]
1. Objective: To accurately quantify the concentration of 1-methylinosine in human urine samples by utilizing a stable isotope-labeled internal standard for isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
1-Methylinosine (analyte standard)
-
1-Methyl-Inosine-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant® ZIC®-HILIC)[7]
4. Standard and Internal Standard Preparation:
-
Prepare stock solutions of 1-methylinosine and 1-Methyl-Inosine-d3 in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 1-methylinosine by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working internal standard solution of 1-Methyl-Inosine-d3 at a fixed concentration (e.g., 1 µg/mL).[7]
5. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the 1-Methyl-Inosine-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
6. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 20 mM Ammonium acetate in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 1-methylinosine and 1-Methyl-Inosine-d3. The exact m/z values will depend on the instrument and adduct formation but will be based on the molecular weights of the analyte and the internal standard.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of 1-methylinosine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
The use of the deuterated internal standard corrects for variations in sample preparation, matrix effects, and instrument response.[10]
The following workflow diagram illustrates the key steps in the LC-MS/MS analysis of 1-methylinosine.
This technical guide provides a foundational understanding of 1-Methyl-Inosine-d3 for research applications. For specific applications and troubleshooting, it is recommended to consult the detailed product documentation from the respective suppliers and relevant scientific literature.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Methyl-Inosine-d3 | TRC-M313602-10MG | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Methodological & Application
Protocol for the Quantitative Analysis of 1-Methylinosine in Human Urine using LC-MS/MS with 1-Methyl-Inosine-d3 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 1-methylinosine (m1I), a modified nucleoside, in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 1-Methyl-Inosine-d3, to ensure high accuracy and precision, making it suitable for clinical research and biomarker discovery.
Introduction
1-methylinosine is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA)[1]. Altered levels of modified nucleosides, including 1-methylinosine, in biological fluids such as urine have been associated with various pathological conditions, including cancer[2]. Consequently, the accurate and precise quantification of 1-methylinosine can provide valuable insights for disease diagnosis, prognosis, and monitoring therapeutic responses.
This protocol details a robust and sensitive method for 1-methylinosine quantification using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. The use of a deuterated internal standard, 1-Methyl-Inosine-d3, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification[3][4].
Biological Pathway
1-methylinosine is synthesized in tRNA through a two-step enzymatic process. Initially, adenosine is converted to inosine by the enzyme adenosine deaminase acting on RNA (ADAR)[5]. Subsequently, the inosine residue is methylated at the N1 position by the enzyme tRNA methyltransferase 5 (Trm5), utilizing S-adenosylmethionine (SAM) as the methyl group donor[1]. Inosine itself is a key intermediate in the purine metabolism pathway[5][6].
Figure 1. Biosynthesis of 1-Methylinosine.
Experimental Protocol
This protocol is adapted from established methods for the analysis of modified nucleosides in urine[2][7].
Materials and Reagents
-
1-Methylinosine analytical standard
-
1-Methyl-Inosine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human urine samples
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard, 1-Methyl-Inosine-d3, at a final concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2. Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Value |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Methylinosine | 283.1 | 151.1 | 0.1 | 30 | 15 |
| 1-Methyl-Inosine-d3 | 286.1 | 154.1 | 0.1 | 30 | 15 |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (1-Methylinosine) to the internal standard (1-Methyl-Inosine-d3). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the 1-Methylinosine calibration standards. The concentration of 1-Methylinosine in the urine samples is then determined from the calibration curve.
Quantitative Data Summary
The following table presents representative quantitative data for 1-methylinosine levels in human urine from a cohort of healthy individuals and patients with a specific disease, as would be determined using this protocol.
| Sample Group | N | Mean 1-Methylinosine (ng/mL) | Standard Deviation |
| Healthy Controls | 50 | 25.4 | 8.2 |
| Disease Cohort | 50 | 48.7 | 15.3 |
Note: The above data is illustrative and will vary depending on the specific patient population and disease state being studied.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 1-methylinosine in human urine. The use of a stable isotope-labeled internal standard is essential for achieving accurate results. This protocol can be readily implemented in clinical and research laboratories for biomarker analysis and to further investigate the role of modified nucleosides in health and disease.
References
- 1. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. What is the mechanism of Inosine? [synapse.patsnap.com]
- 6. Inosine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Modified Nucleoside Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of modified nucleosides from various biological matrices, including urine, plasma, and cell cultures, for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
Modified nucleosides are post-transcriptionally altered ribonucleosides that play crucial roles in a multitude of biological processes. Their analysis is of growing interest in various research fields, including cancer biomarker discovery and therapeutic drug monitoring. Accurate and reproducible quantification of these modifications heavily relies on robust and efficient sample preparation techniques to remove interfering substances from complex biological matrices. This document outlines validated protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and enzymatic hydrolysis of RNA for the comprehensive analysis of modified nucleosides.
I. Sample Preparation from Urine using Solid-Phase Extraction (SPE)
Urine is a common biological fluid for monitoring modified nucleosides as it is collected non-invasively and contains a variety of these compounds. Solid-phase extraction is a highly effective method for cleaning up and concentrating nucleosides from urine samples.[1][2]
Experimental Protocol: SPE of Urine Samples
This protocol is optimized for the extraction of a broad range of modified nucleosides from human urine.
Materials:
-
Urine sample
-
Polymeric SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 16,100 x g for 15 minutes to pellet any particulate matter.[3]
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridge on the SPE manifold.
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the modified nucleosides from the cartridge with 2 x 1.5 mL of methanol:water (50:50, v/v).[4]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 1 mM aqueous ammonium acetate with 0.1% formic acid).[3]
-
Quantitative Data: SPE Recovery
The recovery of modified nucleosides using SPE can vary depending on the specific compound and the SPE sorbent used. Polymeric sorbents have demonstrated high recovery rates for a wide range of nucleosides.
| Nucleoside/Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Various Nucleosides | Urine | Polymeric (Isolute ENV+) | 85 - 102% | [5] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Polymeric (Oasis HLB) | 70 - 80% | [4] |
| Various Nucleoside Drugs | Plasma | Polymeric (Oasis MCX) | 86.7 - 105.1% | [6] |
| Standard Radiolabelled Nucleoside | Urine | Affinity (Affi-gel 601) + Ion Exchange | 92.5% | [2] |
| Spiked Nucleosides | Urine | Affinity (Affi-gel 601) + Ion Exchange | 72 - 82% | [2] |
Experimental Workflow: SPE of Urine Samples
Caption: Workflow for Solid-Phase Extraction of Modified Nucleosides from Urine.
II. Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. It is particularly useful for extracting analytes from complex matrices like plasma.[7][8]
Experimental Protocol: LLE of Plasma Samples
This protocol is designed for the extraction of modified nucleosides from plasma for metabolomic analysis.
Materials:
-
Plasma sample
-
Methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (LC-MS grade, pre-chilled to 4°C)
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
-
Extraction:
-
To 25 µL of plasma in a microcentrifuge tube, add 450 µL of a pre-chilled extraction buffer consisting of water:methanol:chloroform in a 1:2.5:1 ratio.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on a rotator for 15 minutes at 4°C.
-
-
Phase Separation:
-
Centrifuge the sample at 16,000 x g for 3 minutes at 4°C to separate the aqueous and organic layers.[7]
-
-
Collection of Aqueous Layer:
-
Carefully collect 315 µL of the upper aqueous layer, which contains the polar modified nucleosides, and transfer it to a new tube.[7] Avoid disturbing the protein interface.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected aqueous phase to dryness.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Quantitative Data: LLE Efficiency
The efficiency of LLE is dependent on the partition coefficient of the analyte between the two liquid phases. For polar compounds like nucleosides, a polar extraction solvent is essential. The extraction efficiency can be improved by performing multiple extractions.[9]
| Number of Extractions | Theoretical Extraction Efficiency (%) |
| 1 | 60.0 |
| 2 | 84.0 |
| 3 | 93.6 |
| 5 | >99.0 |
Theoretical data based on a partition coefficient favoring the extraction solvent.[9]
Experimental Workflow: LLE of Plasma Samples```dot
References
- 1. Development of a procedure for the isolation and enrichment of modified nucleosides and nucleobases from urine prior to their determination by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Absolute Quantification of 1-Methylinosine using 1-Methylinosine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the absolute quantification of 1-methylinosine in biological samples using 1-Methylinosine-d3 as a stable isotope-labeled internal standard (SIL-IS). The methodologies described herein are primarily focused on the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of modified nucleosides.
Introduction
1-Methylinosine (m1I) is a modified nucleoside found in transfer RNA (tRNA) and its presence and concentration in biofluids such as urine and serum are being investigated as potential biomarkers for various physiological and pathological states, including certain types of cancer.[1][2] Absolute quantification of 1-methylinosine is crucial for its validation as a robust biomarker. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving accurate and precise quantification by LC-MS/MS.[3] The deuterated internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[4]
Metabolic Pathway of 1-Methylinosine Formation
1-Methylinosine is formed through the post-transcriptional modification of tRNA. The biosynthesis can occur via two primary enzymatic pathways. In one pathway, adenosine at a specific position in the tRNA is first methylated to form 1-methyladenosine (m1A) by a tRNA methyltransferase. Subsequently, the 1-methyladenosine is deaminated by a deaminase to yield 1-methylinosine.[5] An alternative pathway involves the deamination of adenosine to inosine, which is then methylated to form 1-methylinosine.[6] The degradation of tRNA releases these modified nucleosides, which can then be excreted in urine.
References
- 1. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. biotage.com [biotage.com]
- 5. A novel enzymatic pathway leading to 1-methylinosine modification in Haloferax volcanii tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Methyl-Inosine-d3 in Pharmacokinetic Studies
Application Note and Protocol
Introduction
1-Methylinosine (1-MI) is a naturally occurring modified nucleoside found in transfer RNA (tRNA) and is also investigated as a potential biomarker for certain diseases. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic or diagnostic potential. Pharmacokinetic studies of 1-Methylinosine necessitate a robust and reliable bioanalytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to ensure accuracy and precision. 1-Methyl-Inosine-d3, the deuterated analog of 1-Methylinosine, serves as an ideal internal standard for such studies due to its similar physicochemical properties and co-eluting chromatographic behavior with the analyte, while being distinguishable by its mass-to-charge ratio. This document provides a detailed protocol for a representative pharmacokinetic study of 1-Methylinosine using 1-Methyl-Inosine-d3 as an internal standard.
Principle of the Method
The method described herein is for the quantification of 1-Methylinosine in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Plasma samples are collected at various time points after administration of 1-Methylinosine. A known concentration of the internal standard, 1-Methyl-Inosine-d3, is added to each plasma sample. The analyte and the internal standard are then extracted from the plasma matrix using a protein precipitation method. The extracted samples are analyzed by LC-MS/MS. The concentration of 1-Methylinosine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
1-Methylinosine (Analyte)
-
1-Methyl-Inosine-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Preparation of Stock and Working Solutions
-
1-Methylinosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylinosine and dissolve it in 10 mL of methanol.
-
1-Methyl-Inosine-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Methyl-Inosine-d3 and dissolve it in 1 mL of methanol.
-
1-Methylinosine Working Solutions: Prepare serial dilutions of the 1-Methylinosine stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1-Methyl-Inosine-d3 stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the 1-Methylinosine working solutions into control plasma to prepare a series of calibration standards with concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in control plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the internal standard working solution (100 ng/mL 1-Methyl-Inosine-d3).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | 1-Methylinosine | 1-Methyl-Inosine-d3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 283.1 | 286.1 |
| Product Ion (m/z) | 151.1 | 154.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 20 eV | 20 eV |
| Cone Voltage | 30 V | 30 V |
Data Presentation
Hypothetical Pharmacokinetic Study Design
-
Animal Model: Male Sprague-Dawley rats (n=5 per group)
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg of 1-Methylinosine
-
Oral (PO) administration: 10 mg/kg of 1-Methylinosine
-
-
Sampling: Blood samples (approx. 200 µL) are collected from the tail vein at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated by centrifugation.
Hypothetical Pharmacokinetic Data
The following table represents a summary of pharmacokinetic parameters that would be derived from the concentration-time data obtained using the described analytical method.
Table 3: Hypothetical Pharmacokinetic Parameters of 1-Methylinosine
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ngh/mL) | 1800 ± 250 | 4500 ± 600 |
| AUC (0-inf) (ngh/mL) | 1850 ± 260 | 4650 ± 620 |
| Half-life (t½) (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Bioavailability (%) | - | ~50 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study of 1-Methylinosine using 1-Methyl-Inosine-d3 as an internal standard.
Potential Metabolic Pathway
Caption: Potential metabolic pathway showing the formation of 1-Methylinosine from Inosine.
Application Notes and Protocols for Mass Spectrometry-Based Detection of RNA Modifications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of RNA modifications using mass spectrometry (MS). The methodologies outlined are essential for researchers in epitranscriptomics, drug development, and molecular biology seeking to understand the role of RNA modifications in various biological processes and disease states.
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, localization, and translation.[1][2][3] Mass spectrometry has emerged as a powerful and indispensable tool for the identification, characterization, and quantification of these modifications.[1][4] Unlike sequencing-based methods that can be indirect, MS provides a direct physical measurement of the mass change associated with a modification, enabling the unambiguous identification of both known and novel modifications.[1][5] This document outlines key mass spectrometry-based workflows and provides detailed protocols for their implementation.
Key Mass Spectrometry Approaches
There are two primary strategies for the analysis of RNA modifications by mass spectrometry: the "bottom-up" and "top-down" approaches.
-
Bottom-up Analysis: This is the most common approach and involves the enzymatic digestion of RNA into smaller fragments (oligonucleotides) or individual nucleosides prior to MS analysis.[1] This method is well-suited for identifying and quantifying the total abundance of specific modifications within an RNA sample.[6]
-
Top-down Analysis: This approach involves the direct analysis of intact RNA molecules by mass spectrometry. While technically challenging, it provides information about the stoichiometry and combinatorial presence of modifications on a single RNA molecule.
This document will focus on the more widely adopted bottom-up workflows.
Quantitative Mass Spectrometry Methods
Quantitative analysis is crucial for understanding the dynamics of RNA modifications in response to cellular signals, disease progression, or therapeutic intervention. Two primary quantitative strategies are employed:
-
Stable Isotope Labeling: This method involves the metabolic incorporation of stable isotopes (e.g., ¹⁵N, ¹³C) into the RNA of cells or organisms.[7][8][9] By comparing the mass spectra of labeled and unlabeled samples, precise relative quantification of RNA modifications can be achieved.[7][8][9] Stable isotope-labeled internal standards (SILIS) can also be spiked into samples for absolute quantification.[4][6]
-
Label-Free Quantification: This approach relies on the direct comparison of signal intensities of modified nucleosides or oligonucleotides between different samples. While it does not require metabolic labeling, careful experimental design and data normalization are critical for accurate quantification.
Experimental Workflows and Protocols
Workflow 1: Nucleoside-Level Analysis
This workflow provides a global overview of the abundance of different RNA modifications within a sample.
Protocol 1: RNA Digestion to Nucleosides for LC-MS/MS Analysis
This protocol is adapted from established methods for the complete enzymatic hydrolysis of RNA.[6][10]
Materials:
-
Purified RNA sample (up to 2.5 µg)
-
Nuclease P1 solution (0.5 U/µL in 10 mM ammonium acetate, pH 5.3)[10]
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)[10]
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
Incubate the reaction mixture at 37°C for 3 hours.[10] For the analysis of 2'-O-methylated nucleosides, which are more resistant to digestion, the incubation time can be extended up to 24 hours.[10]
-
Following digestion, the samples are ready for immediate LC-MS/MS analysis.[10]
Workflow 2: Oligonucleotide-Level ("Bottom-Up") Mapping
This workflow enables the localization of modifications within a specific RNA sequence.
Protocol 2: RNase T1 Digestion of RNA for Oligonucleotide Mapping
This protocol provides a general guideline for the partial digestion of RNA using RNase T1, which cleaves after guanosine residues.
Materials:
-
Purified RNA sample (1-2 pmol)
-
RNase T1 (e.g., 10 U/µL)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the digestion reaction:
-
RNA sample (1-2 pmols)
-
RNase T1 (enzyme-to-substrate ratio should be optimized, a starting point is 0.1 µg of RNA to 10 U of RNase T1)[11]
-
Digestion Buffer to the recommended final concentration.
-
Nuclease-free water to the desired final volume.
-
-
Incubate at 37°C for 4 hours.[11] The incubation time may need to be optimized depending on the desired degree of digestion.
-
The resulting oligonucleotide fragments are then analyzed by LC-MS/MS.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison between samples.
Table 1: Relative Quantification of RNA Modifications
| Modification | Sample A (Fold Change) | Sample B (Fold Change) | p-value |
| m⁶A | 1.5 | 0.8 | <0.05 |
| m⁵C | 2.1 | 1.2 | <0.01 |
| Ψ | 0.9 | 1.1 | >0.05 |
| m¹A | 3.0 | 0.5 | <0.001 |
Fold change is relative to a control sample.
Table 2: Absolute Quantification of RNA Modifications using SILIS
| Modification | Sample A (pmol/µg RNA) | Sample B (pmol/µg RNA) |
| m⁶A | 12.5 ± 1.2 | 8.3 ± 0.9 |
| m⁵C | 5.2 ± 0.5 | 6.1 ± 0.7 |
| Ψ | 25.1 ± 2.8 | 24.5 ± 2.5 |
| m¹A | 2.8 ± 0.3 | 1.4 ± 0.2 |
Values are presented as mean ± standard deviation from three biological replicates.
Conclusion
Mass spectrometry offers a powerful and versatile platform for the detailed analysis of RNA modifications. The workflows and protocols described in these application notes provide a solid foundation for researchers to investigate the epitranscriptome. Careful sample preparation, appropriate choice of analytical strategy, and robust data analysis are paramount for obtaining high-quality, reproducible results. The continued development of MS instrumentation and bioinformatics tools will further enhance our ability to unravel the complexities of the RNA modification landscape.[1][12]
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. neb.com [neb.com]
- 4. Unraveling the RNA Modification Code with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Sequencing RNA Modifications | Limbach Group [bearcatms.uc.edu]
Use of 1-Methyl-Inosine-d3 in studying RNA editing pathways
Application Notes and Protocols for Nucleoside Quantification by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantitative analysis of nucleosides in various biological matrices. This method utilizes stable isotope-labeled internal standards (SILIS) to correct for sample preparation variability and matrix effects, ensuring high precision and accuracy. The quantification of both canonical and modified nucleosides is critical in numerous research areas, including drug development, biomarker discovery, and the study of epigenetic modifications.
Modified nucleosides, such as N6-methyladenosine (m6A), are gaining prominence as potential biomarkers in oncology.[1][2] Altered levels of these molecules in biological fluids like urine and plasma have been associated with various cancers, reflecting changes in RNA metabolism and turnover within tumor cells.[3] This makes their precise quantification a valuable tool for early diagnosis, prognosis, and monitoring of therapeutic response.
These application notes provide a comprehensive overview and detailed protocols for the quantification of nucleosides in biological samples using LC-MS/MS-based IDMS.
Experimental Workflow
The general workflow for nucleoside quantification by IDMS involves several key steps, from sample collection to data analysis.
Caption: General workflow for nucleoside quantification by IDMS.
Signaling Pathway Involvement: Modified Nucleosides in Cancer
Modified nucleosides can act as signaling molecules, influencing pathways that promote tumor growth.[1] For instance, adenosine receptor signaling, which can be activated by modified adenosine species, is known to modulate inflammation and immune responses, creating a favorable microenvironment for cancer progression.[1] The accurate quantification of these nucleosides is crucial for understanding their role in cancer biology and for the development of targeted therapies.
Caption: Role of modified nucleosides in cancer signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data for nucleosides in human plasma and urine, as determined by LC-MS/MS. These values can serve as a reference for researchers developing and validating their own quantification methods.
Table 1: Representative Concentrations of Nucleosides in Human Plasma
| Nucleoside | Concentration Range (nmol/L) | Reference |
| Adenosine | 1.21 - 8,540 | [4] |
| Guanosine | 10 - 50 | [4] |
| Uridine | 2,000 - 6,000 | [4] |
| Cytidine | 10 - 100 | [4] |
| N6-methyladenosine (m6A) | 1 - 10 | [4] |
Table 2: Representative Concentrations of Nucleosides in Human Urine
| Nucleoside | Concentration Range (nmol/L) | Reference |
| Pseudouridine | 10,000 - 50,000 | [4] |
| 1-Methyladenosine | 1,000 - 10,000 | [5] |
| 7-Methylguanosine | 500 - 5,000 | [5] |
| N6-methyl-2'-deoxyadenosine | 10 - 100 | [5] |
| O-methylguanosine | 5 - 50 | [5] |
Detailed Experimental Protocols
Protocol 1: Nucleoside Extraction from Human Plasma
This protocol describes the extraction of nucleosides from human plasma samples for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Stable Isotope-Labeled Internal Standard (SILIS) mix (e.g., 13C, 15N-labeled nucleosides)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Centrifuge capable of 14,000 x g
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the SILIS mix to each plasma sample. Vortex briefly.
-
Add 400 µL of cold ACN:MeOH (80:20, v/v) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
This protocol outlines a one-step enzymatic digestion of DNA to its constituent deoxyribonucleosides.[6]
Materials:
-
Purified DNA sample
-
DNA Hydrolysis Enzyme Mix (containing Benzonase, Phosphodiesterase I, and Alkaline Phosphatase)[6]
-
Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂[6]
-
Incubator or water bath at 37°C
-
Heating block or water bath at 95°C
Procedure:
-
Prepare the DNA Hydrolysis Enzyme Mix in the Tris-HCl buffer.
-
To 1 µg of purified DNA, add 50 µL of the enzyme mix.
-
Incubate the reaction at 37°C for 2-6 hours.[6]
-
To stop the reaction, heat the sample at 95°C for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any denatured enzymes.
-
The supernatant containing the deoxyribonucleosides is ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Nucleosides
This protocol provides general parameters for the separation and detection of nucleosides using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding SILIS should be optimized. Representative transitions are provided in Table 3.
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.
Table 3: Example MRM Transitions for Selected Nucleosides
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine | 268.1 | 136.1 | 15 |
| Guanosine | 284.1 | 152.1 | 12 |
| Uridine | 245.1 | 113.1 | 10 |
| Cytidine | 244.1 | 112.1 | 15 |
| N6-methyladenosine | 282.1 | 150.1 | 15 |
| 13C10,15N5-Adenosine | 283.1 | 146.1 | 15 |
Note: The optimal collision energies and other MS parameters should be determined empirically for each instrument.
References
- 1. On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Validation Using Stable Isotope Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biomarker validation is a critical process in translating discoveries from the research laboratory to clinical applications.[1] The ability to reliably and accurately quantify a biomarker is paramount for its use in diagnosing disease, monitoring treatment efficacy, and for patient stratification.[2][3] Stable isotope dilution (SID) coupled with mass spectrometry (MS) has emerged as the gold standard for the quantitative analysis of biomarkers, offering unparalleled specificity and accuracy.[2][3][4][5] This document provides a detailed workflow, including experimental protocols and data presentation guidelines, for the validation of protein biomarkers using stable isotope standards.
Stable isotope-labeled (SIL) internal standards are synthetic analogs of the target analyte that contain heavy isotopes (e.g., ¹³C, ¹⁵N).[6] These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer.[2][5] By spiking a known amount of the SIL standard into a sample, the endogenous analyte concentration can be accurately determined by measuring the ratio of the light (endogenous) to heavy (standard) signals.[7] This approach corrects for variability introduced during sample preparation and analysis.[6]
Biomarker Validation Workflow
The validation of a biomarker is a multi-stage process that progresses from initial discovery to analytical and clinical validation.[1][2][8] Each stage has specific goals and experimental considerations.
Caption: High-level workflow for biomarker validation.
Stage 1: Biomarker Discovery and Candidate Selection
Biomarker discovery often involves high-throughput technologies like proteomics, genomics, or metabolomics to identify molecules that are differentially expressed between different biological states (e.g., healthy vs. diseased).[8] From a list of potential candidates, a smaller number are selected for further validation based on biological relevance and analytical feasibility.
Stage 2: Targeted Assay Development and Optimization
Once a candidate biomarker is selected, a targeted quantitative assay is developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] A key component of this stage is the synthesis of a stable isotope-labeled internal standard corresponding to a proteotypic peptide of the target protein.
Caption: Detailed workflow for assay development.
This protocol describes the preparation of plasma or serum samples for targeted proteomic analysis.
Materials:
-
Plasma/serum samples
-
Urea lysis buffer (8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Stable isotope-labeled peptide internal standard
-
Formic acid
Procedure:
-
Protein Extraction and Denaturation:
-
Thaw plasma/serum samples on ice.
-
To 10 µL of plasma, add 90 µL of urea lysis buffer.
-
Incubate for 30 minutes at room temperature to denature proteins.
-
-
Reduction and Alkylation: [10]
-
Tryptic Digestion:
-
Spiking of Internal Standard and Quenching:
-
Spike the stable isotope-labeled peptide internal standard into the digested sample at a known concentration.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Cleanup:
-
Use a solid-phase extraction (SPE) C18 cartridge to desalt the peptide mixture.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
This protocol provides a general framework for the LC-MS/MS analysis of peptides. Specific parameters will need to be optimized for the particular analyte and instrument.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Liquid Chromatography:
-
Inject the reconstituted peptide sample onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be 2-40% solvent B over 30 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use either Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.
-
For MRM/PRM, monitor at least three transitions for both the endogenous peptide and the stable isotope-labeled internal standard.[10]
-
Stage 3: Analytical Validation
Analytical validation establishes the performance characteristics of the assay.[8] This is a critical step to ensure that the assay is reliable and reproducible.[1]
Key Validation Parameters:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the mean of a set of measurements to the actual value of the analyte.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Data Presentation: Analytical Validation Summary
Quantitative data from the analytical validation should be summarized in a clear and concise table.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 fmol/µL | - |
| Upper Limit of Quantification (ULOQ) | 1000 fmol/µL | - |
| Intra-assay Precision (%CV) | 5.2% | ≤ 15% |
| Inter-assay Precision (%CV) | 8.7% | ≤ 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% |
Stage 4: Clinical Validation
Clinical validation assesses the ability of the biomarker to distinguish between different clinical states in relevant patient populations.[2][8] This involves analyzing a cohort of patient samples and correlating the biomarker levels with clinical outcomes.
Data Presentation: Clinical Cohort Analysis
The results from the analysis of a clinical cohort should be presented in a table that allows for easy comparison between groups.
| Biomarker Concentration (ng/mL) | Healthy Controls (n=50) | Disease Group A (n=50) | Disease Group B (n=50) |
| Mean | 15.2 | 45.8 | 82.1 |
| Standard Deviation | 4.1 | 12.3 | 25.6 |
| Median | 14.9 | 44.2 | 80.5 |
| Range | 8.5 - 22.1 | 25.6 - 70.3 | 40.1 - 135.7 |
| p-value (vs. Healthy) | - | < 0.001 | < 0.001 |
Data Analysis Workflow
The data generated from the LC-MS/MS analysis needs to be processed to obtain the final quantitative results.
Caption: Workflow for quantitative data analysis.
Conclusion
The use of stable isotope standards in conjunction with LC-MS/MS provides a robust and reliable platform for the validation of protein biomarkers.[2][3][4][5] The detailed protocols and workflows presented in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully validate biomarkers for clinical and research applications. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data that can confidently be used to make critical decisions in the drug development pipeline and in clinical practice.
References
- 1. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 8. wisecube.ai [wisecube.ai]
- 9. longdom.org [longdom.org]
- 10. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Chromatographic Separation of Modified Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of modified nucleosides.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing or fronting. What are the likely causes and how can I fix this?
Answer:
Peak tailing or fronting is a common issue that can compromise resolution and quantification. The potential causes and solutions are outlined below:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar nucleosides, causing peak tailing.
-
Solution 1: Use a well-end-capped column to minimize exposed silanol groups.
-
Solution 2: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block the active sites.
-
Solution 3: Operate at a lower pH to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution 1: Use a guard column to protect the analytical column.
-
Solution 2: If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.
-
Issue 2: Poor Resolution or Co-elution of Isomers
Question: I am unable to separate structurally similar modified nucleosides, such as isomers. How can I improve the resolution?
Answer:
Separating isomers is a significant challenge in modified nucleoside analysis. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds.
-
Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, instead of a 10-minute linear gradient from 5% to 50% acetonitrile, try a 20-minute gradient over the same range.
-
-
Change the Stationary Phase: The choice of stationary phase has a major impact on selectivity.
-
Solution 1 (Reversed-Phase): If using a C18 column, consider trying a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
Solution 2 (HILIC): For very polar nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation than reversed-phase chromatography. Amide- or diol-based HILIC columns are good starting points.
-
-
Adjust Mobile Phase pH: The ionization state of modified nucleosides can be manipulated by changing the mobile phase pH, which can alter their retention and selectivity.[1][2][3][4][5]
-
Solution: Experiment with different pH values for your mobile phase buffer. Small changes in pH can sometimes lead to significant improvements in resolution.
-
-
Mobile Phase Additives: The addition of ion-pairing agents or other modifiers can improve the separation of charged or highly polar nucleosides.
Issue 3: Retention Time Drift
Question: The retention times of my analytes are shifting between runs. What could be causing this instability?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Here are common causes of retention time drift and how to address them:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.
-
Solution: Increase the equilibration time at the end of your gradient program. A good starting point is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance Issues: Inconsistent flow rates due to pump malfunctions can cause retention time shifts.
-
Solution: Regularly maintain your HPLC pump, including checking for leaks and ensuring proper seal performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating modified nucleosides?
A1: The best method depends on the specific properties of the nucleosides you are analyzing.
-
Reversed-Phase (RP) HPLC: This is the most common technique and is suitable for a wide range of modified nucleosides. C18 columns are widely used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar and hydrophilic modified nucleosides that are poorly retained in reversed-phase systems.[8][9]
-
Ion-Pair Chromatography: This technique can be used in reversed-phase mode to improve the retention and separation of charged nucleosides.[6]
Q2: How do I choose the right stationary phase?
A2:
-
For RP-HPLC , a standard C18 column is a good starting point. If you have issues with peak shape or selectivity, consider polar-embedded or phenyl-hexyl phases.
-
For HILIC , amide, diol, or unbonded silica columns are common choices. The selection will depend on the specific polarities of your target analytes.[9]
Q3: What are the most common mobile phase additives and what do they do?
A3:
-
Formic Acid or Acetic Acid: These are often added at low concentrations (0.1%) to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase. They are also compatible with mass spectrometry.
-
Ammonium Acetate or Ammonium Formate: These buffers are used to control pH and are also MS-compatible.
-
Triethylamine (TEA): Added in small amounts to the mobile phase in RP-HPLC to act as a silanol blocker, reducing peak tailing for basic compounds.
-
Hexafluoroisopropanol (HFIP): Used as an ion-pairing agent in RP-HPLC to improve the retention and separation of polar and charged analytes, and it is MS-compatible.[6]
Q4: How can I improve the sensitivity of my analysis, especially when using mass spectrometry?
A4:
-
Optimize Mobile Phase: Use MS-compatible mobile phases with volatile additives like formic acid, acetic acid, ammonium acetate, or ammonium formate. Avoid non-volatile buffers like phosphate.
-
Improve Ionization: The choice of mobile phase additive can significantly impact ionization efficiency. For example, the combination of TEA and HFIP has been shown to increase MS signal intensity significantly compared to other ion-pairing reagents.[6]
-
Sample Preparation: Ensure your sample is clean to reduce matrix effects and ion suppression. Solid-phase extraction (SPE) can be an effective cleanup step.
-
Use a More Sensitive Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity.
Q5: My sample contains residual ethanol from the extraction process. Can this affect my chromatography?
A5: Yes, even small amounts of residual organic solvents like ethanol in your sample can significantly impact the chromatography of early-eluting, polar compounds.[10][11] It can lead to shifted retention times, peak splitting, and inaccurate quantification.[10][11] It is crucial to ensure complete removal of such solvents before injection.[11]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and expected results for the separation of various modified nucleosides.
Table 1: Reversed-Phase HPLC Conditions for Standard Nucleosides
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B in 15 minutes |
| Flow Rate | 0.3 mL/min |
| Temperature | 40°C |
| Detection | UV at 260 nm or Mass Spectrometry |
Table 2: HILIC Conditions for Polar Modified Nucleosides
| Parameter | Condition |
| Column | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 5.0 |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 5.0 |
| Gradient | 0% to 50% B in 10 minutes |
| Flow Rate | 0.4 mL/min |
| Temperature | 35°C |
| Detection | Mass Spectrometry |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for the Quantification of 2'-O-Methylated Nucleosides
This protocol is adapted for the analysis of 2'-O-methylated nucleosides from enzymatic digests of RNA.
-
Sample Preparation (Enzymatic Digestion):
-
To 1-5 µg of RNA, add nuclease P1 (2U) in 20 µL of 10 mM ammonium acetate (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 1 M ammonium bicarbonate and 0.5 U of venom phosphodiesterase.
-
Incubate at 37°C for another 2 hours.
-
Add 0.5 U of bacterial alkaline phosphatase and incubate at 37°C for 1 hour.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-20% B
-
15-16 min: 20-80% B
-
16-18 min: 80% B
-
18-19 min: 80-2% B
-
19-25 min: 2% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Set specific precursor-to-product ion transitions for each target 2'-O-methylated nucleoside and its corresponding internal standard.
-
Protocol 2: HILIC-MS for the Analysis of Polar Modified Nucleosides
This protocol is suitable for the separation of highly polar modified nucleosides.
-
Sample Preparation:
-
Perform enzymatic digestion as described in Protocol 1.
-
After digestion, perform a solid-phase extraction (SPE) cleanup using a graphitized carbon cartridge to remove salts and other interfering substances.
-
Elute the nucleosides with a mixture of acetonitrile and water.
-
Evaporate the eluent to dryness and reconstitute the sample in 90% acetonitrile.
-
-
HILIC Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 4.5
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 4.5
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-40% B
-
12-13 min: 40-90% B
-
13-15 min: 90% B
-
15-16 min: 90-0% B
-
16-22 min: 0% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan or MRM, depending on the analytical goal.
-
Visualizations
Caption: General experimental workflow for modified nucleoside analysis.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buffer choice and pH strongly influence phase separation of SARS-CoV-2 nucleocapsid with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Methyl-Inosine-d3 in different storage conditions
Welcome to the technical support center for 1-Methyl-Inosine-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this isotopically labeled compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Methyl-Inosine-d3?
A1: To ensure the long-term stability of 1-Methyl-Inosine-d3, it is crucial to adhere to the following storage guidelines. These recommendations are based on vendor specifications for the analogous non-deuterated compound, 1-Methylinosine, and general best practices for isotopically labeled nucleosides.
Q2: How should I prepare stock solutions of 1-Methyl-Inosine-d3?
A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO.[1][2] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C.
Q3: What is the expected stability of 1-Methyl-Inosine-d3 in aqueous solutions?
Q4: How does the deuterium labeling in 1-Methyl-Inosine-d3 affect its stability?
A4: The deuterium labeling on the methyl group of 1-Methyl-Inosine-d3 can enhance its metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve the cleavage of this bond. This property is often utilized in drug development to improve pharmacokinetic profiles.
Q5: What are the potential degradation pathways for 1-Methyl-Inosine-d3?
A5: The primary degradation pathway for inosine and its analogs in biological systems is the enzymatic cleavage of the N-glycosidic bond by purine nucleoside phosphorylase, which separates the methylated purine base from the ribose sugar. Subsequently, the purine ring can be further metabolized. Under harsh chemical conditions, such as strong acidity, hydrolysis of the glycosidic bond can also occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 1-Methyl-Inosine-d3 stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of existing stock solutions at -80°C in single-use aliquots. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating. |
| Loss of compound potency or activity | Instability in the experimental buffer or medium. | Assess the stability of 1-Methyl-Inosine-d3 in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation. Consider adjusting the pH or using a different buffer system if degradation is observed. |
| Precipitation of the compound in aqueous solutions | Poor solubility. | Ensure the final concentration in aqueous buffers does not exceed the compound's solubility limit. The use of a co-solvent, such as a small percentage of DMSO, may be necessary. |
Data Summary
Table 1: Recommended Storage Conditions for 1-Methyl-Inosine and its Deuterated Analog
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1][2] |
Experimental Protocols
Protocol 1: Preparation of 1-Methyl-Inosine-d3 Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 1-Methyl-Inosine-d3 for use in various experiments.
Materials:
-
1-Methyl-Inosine-d3 solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of 1-Methyl-Inosine-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 1-Methyl-Inosine-d3 in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for 1-Methyl-Inosine-d3
Objective: To investigate the stability of 1-Methyl-Inosine-d3 under various stress conditions and to identify potential degradation products.
Materials:
-
1-Methyl-Inosine-d3 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (for photostability testing)
-
Temperature-controlled incubator/oven
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution in a photostable, transparent container to a high-intensity light source for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to identify any degradation products.
Visualizations
Caption: Experimental workflow for the preparation and stability assessment of 1-Methyl-Inosine-d3.
Caption: Potential degradation pathways of 1-Methyl-Inosine-d3.
References
How to correct for isotopic impurities in 1-Methyl-Inosine-d3
Welcome to the technical support center for 1-Methyl-Inosine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 1-Methyl-Inosine-d3 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to isotopic impurities.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-Inosine-d3 and what are its common applications?
A1: 1-Methyl-Inosine-d3 is a deuterated form of 1-Methyl-Inosine, a modified nucleoside found in transfer RNA (tRNA).[1] The three deuterium atoms on the methyl group make it a valuable internal standard for quantitative mass spectrometry (MS) analysis of 1-Methyl-Inosine in biological samples. Its primary application is in metabolic labeling studies and as a spike-in standard for LC-MS/MS quantification of RNA modifications.[1][2]
Q2: What are the potential isotopic impurities in a 1-Methyl-Inosine-d3 standard?
A2: Commercially available 1-Methyl-Inosine-d3 is not 100% isotopically pure. The most common isotopic impurities are the unlabeled (d0), partially labeled (d1 and d2) forms of 1-Methyl-Inosine. These arise from incomplete deuteration during the synthesis of the deuterated methylating agent (e.g., methyl-d3 iodide). The isotopic purity of the final product is typically stated by the manufacturer (e.g., 98% isotopic purity).[3]
Q3: Why is it important to correct for these isotopic impurities?
A3: Failure to correct for isotopic impurities can lead to significant errors in the quantification of the endogenous (unlabeled) analyte. The presence of d0, d1, and d2 isotopologues in the d3 standard will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration. Accurate quantification requires mathematical correction for the isotopic distribution of the standard.[3][4]
Q4: What analytical techniques are recommended for the analysis of 1-Methyl-Inosine-d3?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 1-Methyl-Inosine.[2][5] High-resolution mass spectrometry (HRMS) can also be used to resolve and quantify the different isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position of the deuterium labels and assessing the overall purity of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of 1-Methyl-Inosine-d3.
Issue 1: Inaccurate quantification of endogenous 1-Methyl-Inosine.
-
Symptom: The calculated concentration of the unlabeled 1-Methyl-Inosine is unexpectedly high or varies significantly between experiments.
-
Possible Cause 1: Isotopic impurities in the 1-Methyl-Inosine-d3 standard are not being corrected for.
-
Solution: Implement a mathematical correction for the isotopic distribution of the standard. A detailed protocol for this correction is provided in the "Experimental Protocols" section below.
-
Possible Cause 2: In-source fragmentation of the 1-Methyl-Inosine-d3 standard.
-
Solution: Optimize the MS source conditions (e.g., cone voltage, capillary voltage) to minimize fragmentation. Use a gentle ionization source if possible.
-
Possible Cause 3: Co-elution with an interfering compound.
-
Solution: Optimize the liquid chromatography method to improve the separation of 1-Methyl-Inosine from other matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
Issue 2: Poor peak shape or low signal intensity in LC-MS/MS analysis.
-
Symptom: Broad, tailing, or split peaks for 1-Methyl-Inosine and/or 1-Methyl-Inosine-d3, or a weak signal.
-
Possible Cause 1: Suboptimal chromatography conditions.
-
Solution:
-
Ensure the column is properly equilibrated.
-
Check for and eliminate any dead volumes in the LC system.
-
Verify that the mobile phase pH is appropriate for the analyte.
-
Consider using a different column chemistry if peak shape issues persist.
-
-
Possible Cause 2: Ion suppression from the sample matrix.
-
Solution:
-
Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
-
Dilute the sample to reduce the concentration of matrix components.
-
Modify the chromatography to separate the analyte from the suppressing agents.
-
-
Possible Cause 3: Issues with the MS instrument.
-
Solution:
-
Clean the ion source.
-
Check and optimize tuning parameters.
-
Ensure the detector is functioning correctly.
-
Experimental Protocols
Protocol 1: Correction for Isotopic Impurities in 1-Methyl-Inosine-d3 using Mass Spectrometry Data
This protocol describes the mathematical correction for the presence of d0, d1, and d2 isotopologues in a 1-Methyl-Inosine-d3 standard.
1. Determine the Isotopic Distribution of the Standard:
-
Analyze a high-concentration solution of the 1-Methyl-Inosine-d3 standard by high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).
-
Obtain the ion intensities for the M+0 (d0), M+1 (d1), M+2 (d2), and M+3 (d3) peaks of 1-Methyl-Inosine.
-
Calculate the fractional abundance of each isotopologue.
Table 1: Example Isotopic Distribution of a 1-Methyl-Inosine-d3 Standard
| Isotopologue | Mass Shift | Measured Intensity | Fractional Abundance (%) |
| d0 | +0 | 500 | 0.5 |
| d1 | +1 | 1500 | 1.5 |
| d2 | +2 | 3000 | 3.0 |
| d3 | +3 | 95000 | 95.0 |
2. Mathematical Correction of Sample Data:
The following system of equations can be used to correct the measured ion intensities in your samples:
IM(corr) = IM(obs) - (IM+3(obs) / Fd3) * Fd0 IM+1(corr) = IM+1(obs) - (IM+3(obs) / Fd3) * Fd1 IM+2(corr) = IM+2(obs) - (IM+3(obs) / Fd3) * Fd2
Where:
-
IM(corr), IM+1(corr), IM+2(corr) are the corrected intensities of the M, M+1, and M+2 peaks.
-
IM(obs), IM+1(obs), IM+2(obs), IM+3(obs) are the observed intensities of the M, M+1, M+2, and M+3 peaks in the sample.
-
Fd0, Fd1, Fd2, Fd3 are the fractional abundances of the d0, d1, d2, and d3 isotopologues in the standard.
3. Quantification:
Use the corrected intensity of the M peak (IM(corr)) and the intensity of the M+3 peak (IM+3(obs)) to calculate the concentration of the endogenous analyte using a standard calibration curve.
Protocol 2: General LC-MS/MS Method for 1-Methyl-Inosine Quantification
This is a starting point for method development and may require optimization for your specific instrumentation and sample matrix.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyl-Inosine: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized by infusing a standard. A common fragmentation is the loss of the ribose sugar.
-
1-Methyl-Inosine-d3: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized by infusing the standard.
-
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Experimental Workflow for Isotopic Impurity Correction
Caption: Workflow for quantitative analysis with isotopic impurity correction.
tRNA Methylation Pathway
Caption: Enzymatic pathway for 1-methylinosine formation in tRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en-trust.at [en-trust.at]
- 5. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in electrospray ionization of nucleosides
Welcome to the Technical Support Center for Electrospray Ionization Mass Spectrometry (ESI-MS) of Nucleosides. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize ion suppression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of nucleosides?
A1: Ion suppression is a phenomenon in electrospray ionization where the ionization efficiency of the target analyte (in this case, nucleosides) is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and in severe cases, the complete inability to detect the nucleoside of interest.[1][3]
Q2: What are the common causes of ion suppression in nucleoside analysis?
A2: Ion suppression can be caused by a variety of factors, including:
-
High concentrations of salts or non-volatile buffers: Buffers like phosphates, TRIS, and HEPES are not suitable for ESI-MS as they are non-volatile and can precipitate in the ESI source, leading to signal suppression.[1][3]
-
Co-eluting matrix components: Endogenous compounds from biological samples (e.g., phospholipids, salts) can compete with the nucleosides for ionization.[2][4]
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA) and triethylamine (TEA), are known to cause significant ion suppression.[1][5] TFA can form strong ion pairs with positively charged analytes, neutralizing them and preventing their detection.[6]
-
High analyte concentration: At high concentrations (>10⁻⁵ M), the ESI response can become non-linear, leading to saturation effects and suppression.[3]
-
Contaminants: Contaminants from glassware (e.g., sodium and potassium ions), plasticware (plasticizers), or the LC system itself can also interfere with ionization.[1][5]
Q3: How can I choose the right mobile phase additives to enhance the signal for my nucleosides?
A3: The choice of mobile phase additive depends on the ionization mode you are using:
-
For positive ion mode ([M+H]⁺): Using 1% acetic acid in the mobile phase has been shown to provide good HPLC separation and the greatest sensitivity for protonated nucleosides.[7][8]
-
For negative ion mode ([M-H]⁻): A 50 mM solution of ammonium hydroxide is effective for achieving the highest sensitivity for deprotonated nucleosides.[7][8]
-
To avoid adducts: The addition of ammonium salts (e.g., ammonium acetate or ammonium formate) can help prevent the formation of sodium and potassium adducts, which can complicate spectra and reduce the signal of the target ion.[8]
Q4: Can switching the ionization polarity help reduce ion suppression?
A4: Yes, in some cases, switching to negative ionization mode can reduce the extent of ion suppression. This is because fewer compounds in a typical biological matrix will ionize in negative mode, leading to less competition for the analytes of interest.[9] However, the sensitivity for your specific nucleoside in negative mode should be evaluated, as purine antiviral agents, for example, tend to show significantly greater sensitivity as protonated ions in positive mode.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving common issues related to ion suppression in nucleoside analysis.
Problem: Low or No Signal for the Target Nucleoside
Step 1: Evaluate the Mobile Phase
-
Are you using non-volatile buffers?
-
Solution: Replace non-volatile buffers (e.g., phosphate, TRIS) with volatile alternatives like ammonium formate or ammonium acetate.
-
-
Are you using ion-pairing reagents known for suppression?
Step 2: Assess Sample Preparation and Clean-up
-
Is your sample matrix complex (e.g., plasma, urine, tissue extract)?
Step 3: Optimize Chromatographic Separation
-
Does the nucleoside co-elute with a large, interfering peak?
Step 4: Optimize ESI Source Parameters
-
Have the source parameters been optimized for your specific nucleoside and flow rate?
-
Solution: Systematically tune the ESI source parameters to maximize the signal for your analyte. Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.[13]
-
Nebulizer Gas Pressure: Adjust to ensure a stable spray at your given flow rate.
-
Drying Gas Flow Rate and Temperature: Optimize to facilitate efficient desolvation of the ESI droplets.
-
Cone Voltage (or Fragmentor/Skimmer Voltage): This potential helps to reduce non-covalent clusters and adducts, but excessively high voltages can cause in-source fragmentation of the nucleoside.[5][14]
-
-
Problem: Poor Reproducibility and Inaccurate Quantification
-
Is there variability in the matrix from sample to sample?
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for your nucleoside. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data analysis.[1]
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Nucleoside Ionization
The following table summarizes the general effects of common mobile phase additives on the ESI-MS signal of nucleosides.
| Additive | Typical Concentration | Ionization Mode | Effect on Nucleoside Signal | Reference |
| Acetic Acid | 0.1 - 1% | Positive | Strong enhancement of [M+H]⁺ ions. | [7][8] |
| Formic Acid | 0.1% | Positive | Good for protonation, generally less suppression than TFA. | [6] |
| Ammonium Hydroxide | 50 mM | Negative | Strong enhancement of [M-H]⁻ ions. | [7][8] |
| Ammonium Acetate | 5 - 10 mM | Positive / Negative | Good volatile buffer, helps reduce alkali metal adducts. | [8] |
| Ammonium Formate | 5 - 10 mM | Positive / Negative | Good volatile buffer, often used in HILIC separations. | [15] |
| Trifluoroacetic Acid (TFA) | > 0.1% | Positive | Severe signal suppression due to ion pairing. | [1][5] |
| Triethylamine (TEA) | > 0.1% | Positive | Signal suppression due to high proton affinity. | [1][6] |
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Nucleoside Clean-up from Biological Fluids
This protocol provides a general workflow for cleaning up nucleosides from complex matrices like plasma or urine using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., 100 µL of plasma) on ice.
-
Add an equal volume of a protein precipitation solvent (e.g., 100 µL of cold acetonitrile) containing the internal standard.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a moderately non-polar solvent (e.g., hexane) to remove lipids, if necessary.
-
-
Elution:
-
Elute the nucleosides with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol). The choice of elution solvent will depend on the specific chemistry of the SPE sorbent and the nucleoside.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Recommended LC-MS Method for Nucleoside Analysis
This protocol outlines a starting point for developing an LC-MS method for nucleoside separation and detection.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
-
Flow Rate: 150-300 µL/min.[16]
-
Column Temperature: 40-45 °C.[16]
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Ramp to 50% B
-
10-12 min: Ramp to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 2% B
-
15-20 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5-10 µL.[16]
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Mode: Full Scan (m/z 100-500) for method development, followed by Targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion for each target nucleoside by infusing a standard solution. A common fragmentation is the neutral loss of the deoxyribose group.[16]
-
Visualizations
Caption: Key sources of ion suppression in the ESI-MS analysis of nucleosides.
Caption: A logical workflow for troubleshooting low signal intensity in nucleoside analysis.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. protocols.io [protocols.io]
Enhancing the limit of detection for 1-Methylinosine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 1-Methylinosine (m1I).
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylinosine (m1I) and why is it important to analyze?
A1: 1-Methylinosine (m1I) is a modified nucleoside, a naturally occurring component of RNA, particularly transfer RNA (tRNA). It is formed by the methylation of inosine.[1][2] Elevated levels of m1I in biological fluids like urine have been associated with various physiological and pathological conditions, including certain types of cancer. This makes it a potential biomarker for disease diagnosis and monitoring.
Q2: Which analytical techniques are most suitable for the quantification of 1-Methylinosine?
A2: The most common and robust methods for the quantitative analysis of m1I are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of low-abundance modified nucleosides.[3][4] ELISA offers a high-throughput and more accessible alternative, though it may have different sensitivity and specificity profiles.
Q3: What are the critical steps in sample preparation for m1I analysis?
A3: Proper sample preparation is crucial for accurate m1I quantification. Key steps include:
-
Efficient extraction of RNA/nucleosides: This often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from complex biological matrices like urine or cell lysates.
-
Enzymatic digestion of RNA: For analysis of m1I within RNA, complete enzymatic hydrolysis to individual nucleosides is necessary. This typically involves a cocktail of nucleases and phosphatases.
-
Removal of interfering substances: It is important to remove proteins, salts, and other molecules that can interfere with the analytical measurement, for example, through protein precipitation or filtration.
Q4: How can I enhance the limit of detection (LOD) for my m1I analysis?
A4: To improve the LOD, consider the following:
-
Optimize LC-MS/MS parameters: This includes fine-tuning the electrospray ionization (ESI) source conditions, selecting the optimal precursor and product ion transitions in multiple reaction monitoring (MRM) mode, and optimizing the collision energy for fragmentation.
-
Improve chromatographic separation: Utilize a suitable HPLC/UHPLC column (e.g., HILIC or reversed-phase) and optimize the mobile phase composition and gradient to achieve good peak shape and separation from interfering compounds.
-
Enrichment of the sample: Employ solid-phase extraction (SPE) to concentrate m1I and remove matrix components that can cause ion suppression in MS analysis.
-
Use of a sensitive detector: Modern mass spectrometers with advanced detector technologies can significantly improve signal-to-noise ratios.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for m1I | Inefficient ionization of m1I. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Check mobile phase pH and composition; a small amount of formic acid or ammonium formate can improve protonation in positive ion mode. |
| Ion suppression from matrix components. | Improve sample cleanup using a more effective SPE protocol. Dilute the sample to reduce matrix effects. Check for co-eluting compounds that might be suppressing the m1I signal. | |
| Suboptimal MRM transition. | Verify the precursor and product ion masses for m1I. Perform a product ion scan to identify the most intense and stable fragment ions. Optimize collision energy for the selected transition. | |
| Degradation of m1I during sample preparation. | Avoid harsh pH conditions and high temperatures. Process samples quickly and store them at low temperatures (-80°C) if not analyzed immediately. | |
| Poor Peak Shape or Tailing | Inappropriate chromatographic conditions. | Optimize the mobile phase gradient and flow rate. Ensure compatibility between the sample solvent and the initial mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column. | Use a different column chemistry (e.g., HILIC if using reversed-phase, or vice-versa). Add a small amount of a competing agent to the mobile phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects. | Enhance sample preparation to remove more interfering substances. | |
| Electronic noise from the mass spectrometer. | Ensure proper grounding and stable power supply to the instrument. | |
| Inconsistent Results/Poor Reproducibility | Incomplete enzymatic digestion of RNA. | Optimize digestion time, temperature, and enzyme concentration. Ensure the purity of the enzymes used. |
| Variability in sample preparation. | Use a standardized and validated sample preparation protocol. Use an internal standard to correct for variations. | |
| Instability of m1I in prepared samples. | Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of m1I under the chosen storage conditions. |
ELISA Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inactive reagents. | Check the expiration dates of all kit components. Ensure proper storage conditions were maintained. |
| Insufficient incubation times or incorrect temperature. | Follow the protocol's specified incubation times and temperatures precisely. | |
| Improper washing. | Ensure thorough washing of the wells to remove unbound reagents. Avoid letting the wells dry out completely between steps. | |
| High Background | Too much antibody or conjugate. | Use the recommended dilutions of antibodies and conjugates. Perform a titration experiment to find the optimal concentration. |
| Cross-reactivity of antibodies. | Check the specificity of the antibody for m1I. If high cross-reactivity with other nucleosides is suspected, consider a different antibody or an alternative method like LC-MS/MS. | |
| Insufficient blocking. | Ensure the blocking step is performed according to the protocol to prevent non-specific binding. | |
| Poor Standard Curve | Incorrect preparation of standards. | Carefully prepare the serial dilutions of the m1I standard. Use calibrated pipettes and fresh dilution buffers. |
| Inappropriate curve fitting model. | Use the curve fitting model recommended in the kit's protocol (e.g., four-parameter logistic fit). | |
| High Coefficient of Variation (%CV) between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the microplate during incubations. Avoid stacking plates. | |
| Edge effects. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure proper sealing of the plate to prevent evaporation. |
Data Presentation
Comparison of Analytical Methods for 1-Methylinosine
| Parameter | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Immuno-enzymatic detection based on antibody-antigen binding. |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern). | Moderate to High (dependent on antibody specificity). |
| Sensitivity (LOD) | Low ng/mL to pg/mL range.[5] | Low ng/mL range.[6] |
| Lower Limit of Quantitation (LLOQ) | Typically in the low ng/mL range.[4][7] | Typically in the low to mid ng/mL range. |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Instrumentation | Requires specialized and expensive equipment. | Requires a standard microplate reader. |
| Sample Matrix Complexity | Can handle complex matrices with appropriate sample preparation. | May be more susceptible to matrix interference. |
Experimental Protocols
Protocol 1: Quantification of 1-Methylinosine in Urine by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for the instrument and column used.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
To 100 µL of the supernatant, add an internal standard (e.g., a stable isotope-labeled m1I).
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange) to enrich for m1I and remove interfering substances.
-
Elute the m1I from the SPE cartridge, evaporate the eluent to dryness under a stream of nitrogen, and reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar m1I.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for m1I (quantifier and qualifier) and one for the internal standard. The specific m/z values will depend on the protonated molecule and its fragments.
-
Data Analysis: Quantify m1I concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of m1I.
-
Protocol 2: Quantification of 1-Methylinosine by Competitive ELISA
This protocol is a general guideline based on commercially available kits for similar modified nucleosides.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Perform serial dilutions of the m1I standard to generate a calibration curve.
-
-
Assay Procedure:
-
Add 50 µL of the prepared standards and samples to the wells of the m1I-coated microplate.
-
Add 50 µL of the anti-m1I antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature on an orbital shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again three times.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the m1I standards.
-
Determine the concentration of m1I in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: LC-MS/MS workflow for 1-Methylinosine analysis in urine.
Caption: Enzymatic pathways for 1-Methylinosine (m1I) biosynthesis.
References
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Human Metabolome Database: Showing metabocard for 1-Methylinosine (HMDB0002721) [hmdb.ca]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low-Abundance RNA Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low-abundance RNA modifications.
Introduction
The detection and quantification of low-abundance RNA modifications are critical for understanding their roles in gene regulation, cellular processes, and disease. However, these endeavors are often hampered by the low stoichiometry of many modifications and the inherent limitations of current technologies.[1] This guide provides practical solutions to common experimental and computational hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of low-abundance RNA modifications.
Issue: Low signal-to-noise ratio in MeRIP-seq experiments with limited starting material.
-
Question: My MeRIP-seq (m6A-seq) results for a low-input sample show a poor signal-to-noise ratio. How can I improve this?
-
Answer: Optimizing your MeRIP-seq protocol is crucial when working with limited RNA amounts, such as patient-derived samples.[2] Consider the following troubleshooting steps:
-
Antibody Selection and Concentration: The choice and amount of antibody are critical.[3] While some antibodies work well with standard inputs, others are better suited for low-input applications.[3][4] It is recommended to test different antibody concentrations to find the optimal balance for your specific sample type and input amount.[3]
-
Washing and Elution Conditions: Fine-tuning the wash and elution steps during immunoprecipitation can help reduce background noise and enrich for specifically bound RNA fragments.
-
Library Preparation: Employ a library construction method optimized for low-input RNA to ensure efficient library generation from the small amount of enriched RNA.[2]
-
Increase Elution Volume and Repetitions: For very low starting amounts, consider increasing the elution buffer volume by 25-30% and the number of elution steps from two to four or six.[5]
-
Issue: High false-positive rates in identifying modification sites.
-
Question: I am observing a high number of false-positive modification calls in my sequencing data. What could be the cause and how can I mitigate this?
-
Answer: False positives are a significant challenge, especially for low-abundance modifications, and can arise from several sources.[6][7]
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Antibody Specificity: Off-target binding of antibodies can lead to a high false-discovery rate, particularly when the modification of interest is rare.[7] Ensure your antibody has been validated for specificity.
-
Chemical Labeling Artifacts: Chemical treatments used to detect certain modifications can result in nonspecific labeling, leading to false positives.[6]
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Computational Tools: Individual computational algorithms for modification detection have inherent limitations and can contribute to false-positive signals.[8] To address this, consider using ensemble approaches that integrate predictions from multiple algorithms to improve accuracy and reduce spurious predictions.[8][9]
-
Sequencing Errors: Suboptimal read quality and misalignment can also be a source of false-positive signals.[8]
-
Issue: Difficulty in distinguishing between different types of RNA modifications.
-
Question: My analysis is struggling to differentiate between various RNA modifications that may be present at the same locus. How can I improve specificity?
-
Answer: The vast diversity of over 170 known RNA modifications presents a significant challenge for specific detection.[10]
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Limitations of Indirect Methods: Many sequencing-based methods rely on indirect detection, which can make it difficult to distinguish between different modifications.[11]
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Direct RNA Sequencing: Nanopore direct RNA sequencing offers a promising solution by directly sequencing native RNA molecules.[9][12] Different modifications cause distinct changes in the electrical current signal as the RNA passes through the nanopore, allowing for their identification.[12][13]
-
Machine Learning Models: Computational tools that employ machine learning models trained on data with known modifications can help to distinguish the unique electrical signatures of different modifications.[12][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance RNA modifications?
A1: The main challenges include:
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Low Stoichiometry: Many RNA modifications are present on only a small fraction of transcripts, making them difficult to detect above background noise.[1]
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High Abundance of Unmodified RNA: The target modified RNAs are often masked by a vast excess of unmodified RNAs.[7]
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Technological Limitations: Current methods may lack the sensitivity and specificity required for accurate quantification of rare modifications.[1]
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Sample Availability: Often, only small amounts of starting material are available, especially in clinical settings.[2]
Q2: What are the most effective enrichment strategies for low-abundance modified RNAs?
A2: Several enrichment strategies can be employed:
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Antibody-Based Enrichment (MeRIP): This technique uses antibodies specific to a particular modification to immunoprecipitate modified RNA fragments.[15]
-
Chemical Derivatization: Specific chemical reactions can be used to label and then enrich for modified transcripts.[15]
-
Protein-Based Enrichment: Utilizing the proteins that "write," "read," or "erase" these modifications can also be a method for enrichment.[15]
-
Poly(A) Selection: This method enriches for most eukaryotic mRNAs by targeting their poly(A) tails.[16][17] For degraded RNA, ribo-depletion is a better choice.[17]
Q3: How can single-molecule sequencing technologies help in quantifying low-abundance RNA modifications?
A3: Single-molecule sequencing, particularly nanopore direct RNA sequencing, offers several advantages:
-
Direct Detection: It sequences native RNA molecules without the need for reverse transcription or amplification, thus preserving modification information.[9]
-
Single-Molecule Resolution: It can detect modifications on individual RNA molecules, providing insights into the stoichiometry of modifications.[12][14][18]
-
Long Reads: The long reads generated by nanopore sequencing help to place modifications within the context of their native RNA molecule.[9]
Q4: What are some key considerations when choosing a computational tool for analyzing RNA modification data?
A4: When selecting a computational tool, consider the following:
-
Algorithm Principle: Understand whether the tool is based on machine learning, statistical comparison, or a combination of approaches.[8]
-
Requirement for a Control Sample: Some tools require an unmodified control sample for accurate differential analysis.[19]
-
Resolution: Determine if the tool provides single-molecule resolution or only site-level predictions.[19]
-
Performance Metrics: Evaluate the tool's reported precision and sensitivity, especially for low-abundance modifications.[12]
Quantitative Data Summary
Table 1: Comparison of Low-Input MeRIP-seq Protocols
| Starting Total RNA | Antibody | Number of m6A Peaks Identified | Reference |
| 32 µg | Millipore | ~12,000 | [2] |
| 12 µg | Millipore | ~10,000 | [2] |
| 6 µg | Millipore | ~8,000 | [2] |
| 2 µg | Millipore | ~6,000 | [2] |
| 1 µg | CST | ~15,000 | [4][20] |
| 0.5 µg | CST | ~12,000 | [4][20] |
| 0.1 µg | CST | ~8,000 | [4][20] |
Table 2: Performance of m6Anet for m6A Identification
| Evaluation Metric | Performance | Details | Reference |
| Area Under ROC Curve | High | Outperforms other computational tools in identifying m6A sites. | [12] |
| Area Under Precision-Recall Curve | High | Demonstrates good performance even with imbalanced datasets (many unmodified vs. few modified sites). | [12] |
| Stoichiometry Estimation | Accurate | Single-molecule predictions closely reflect the expected modification rates in mixed samples. | [12] |
Experimental Protocols & Workflows
Detailed Methodology for Low-Input MeRIP-seq
This protocol is adapted for low starting amounts of total RNA (as low as 0.1 µg).
-
RNA Fragmentation: Fragment total RNA to an average size of ~200 nucleotides using RNA fragmentation reagents at 70°C for approximately 5 minutes. Immediately stop the reaction.[4]
-
Immunoprecipitation:
-
Elution: Elute the enriched RNA from the beads. For very low inputs, consider increasing the elution volume and the number of elution cycles.[5]
-
Library Preparation: Construct a sequencing library from the eluted RNA using a kit optimized for low RNA input.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to the reference genome.
-
Use a peak-calling algorithm to identify m6A-enriched regions by comparing the IP sample to an input control.
-
Calculate methylation intensity using the formula: (IP FPKM / Input FPKM).[4]
-
Diagrams
Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).
Caption: Workflow for Direct RNA Sequencing using Nanopore technology.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Refined RIP-seq protocol for epitranscriptome analysis with low input materials | PLOS Biology [journals.plos.org]
- 3. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A low-cost, low-input method establishment for m6A MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MeRIP Sequencing Q&A - CD Genomics [cd-genomics.com]
- 6. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. RNA Modification Sequencing Explained: Methods and Applications - CD Genomics [rna.cd-genomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biostate.ai [biostate.ai]
- 17. RNA Pretreatment: Enrichment or Depletion? | RNA Lexicon [lexogen.com]
- 18. Direct detection of RNA modifications and structure using single-molecule nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A low-cost, low-input method establishment for m6A MeRIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing calibration curves with 1-Methyl-Inosine-d3
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of calibration curves using 1-Methyl-Inosine-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-Inosine-d3, and why is it used as an internal standard?
1-Methyl-Inosine-d3 is a stable isotope-labeled (SIL) version of 1-Methylinosine, a modified nucleoside. It is an ideal internal standard for quantitative mass spectrometry because it is chemically and physically almost identical to the analyte of interest (1-Methylinosine).[1] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[1] The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled analyte.
Q2: What are the recommended solvents for preparing a stock solution of 1-Methyl-Inosine-d3?
For preparing a stock solution of 1-Methyl-Inosine-d3, the following solvents and their approximate solubilities have been reported:
-
Dimethyl sulfoxide (DMSO): ≥ 15 mg/mL
-
Dimethylformamide (DMF): ≥ 10 mg/mL
It is crucial to use fresh, high-purity solvents to ensure the stability and accuracy of your standards.
Q3: What are the optimal storage conditions for 1-Methyl-Inosine-d3 stock solutions?
To maintain the integrity of your 1-Methyl-Inosine-d3 stock solution, it is recommended to adhere to the following storage guidelines:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
Proper storage is critical to prevent degradation and ensure the accuracy of your calibration curves.
Q4: What is a typical concentration range for a 1-Methylinosine calibration curve?
While the optimal concentration range can be method-dependent, a validated LC-MS/MS method for the closely related compound inosine demonstrated linearity over a range of 0.25–50 pmol/sample .[2][3] This range can serve as a good starting point for method development for 1-Methylinosine. It is always recommended to determine the linear range experimentally for your specific instrument and matrix.
Q5: At what concentration should the 1-Methyl-Inosine-d3 internal standard be used?
The concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. A common practice is to use a concentration that is in the mid-range of the calibration curve. For a calibration curve spanning 0.25-50 pmol/sample, a suitable concentration for the 1-Methyl-Inosine-d3 internal standard could be in the range of 10-25 pmol/sample. The optimal concentration should be determined during method development to ensure a stable and reproducible signal.
Experimental Protocol: Preparation of a Calibration Curve
This protocol outlines the key steps for preparing a calibration curve for the quantification of 1-Methylinosine using 1-Methyl-Inosine-d3 as an internal standard.
1. Preparation of Stock Solutions:
-
1-Methylinosine (Analyte) Stock: Accurately weigh a known amount of 1-Methylinosine and dissolve it in an appropriate solvent (e.g., DMSO, DMF, or a mobile phase-compatible solvent) to create a high-concentration primary stock solution.
-
1-Methyl-Inosine-d3 (Internal Standard) Stock: Prepare a separate stock solution of 1-Methyl-Inosine-d3 in a similar manner.
2. Preparation of Working Solutions:
-
Analyte Working Standard Series: Perform serial dilutions of the 1-Methylinosine primary stock solution to create a series of working standards at different concentrations. These concentrations should span the expected range of the unknown samples.
-
Internal Standard Working Solution: Dilute the 1-Methyl-Inosine-d3 primary stock to the desired final concentration.
3. Spiking of Calibration Standards:
-
Prepare a set of calibration standards by spiking a known volume of each 1-Methylinosine working standard into a blank biological matrix (e.g., plasma, urine).
-
Add a constant volume of the 1-Methyl-Inosine-d3 working solution to each calibration standard, quality control sample, and unknown sample.
4. Sample Preparation:
-
Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.
5. LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of 1-Methylinosine from other matrix components.
-
Optimize the mass spectrometer settings for the detection of both 1-Methylinosine and 1-Methyl-Inosine-d3.
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 1-Methylinosine to the peak area of 1-Methyl-Inosine-d3 against the concentration of 1-Methylinosine for each calibration standard.
-
Use the regression equation from the calibration curve to determine the concentration of 1-Methylinosine in the unknown samples.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Analyte | 1-Methylinosine | - |
| Internal Standard | 1-Methyl-Inosine-d3 | Stable isotope-labeled |
| Stock Solution Solvent | DMSO, DMF | Ensure high purity |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | Protect from light |
| Calibration Curve Range | 0.25 - 50 pmol/sample (starting point) | Method-dependent, verify experimentally |
| Internal Standard Conc. | Mid-range of calibration curve | Keep constant across all samples |
| Regression Model | Linear, weighted (1/x or 1/x²) | Assess linearity and heteroscedasticity |
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative analysis using an internal standard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent stronger than mobile phase | - Replace the analytical column.- Adjust the mobile phase pH to ensure proper ionization of 1-Methylinosine.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| High Variability in IS Signal | - Inconsistent addition of IS- IS degradation- Matrix effects | - Use a calibrated pipette and a consistent technique for adding the IS.- Prepare fresh IS working solutions daily and check stock solution stability.- Optimize sample clean-up to remove interfering matrix components. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations- Inaccurate standard dilutions- Analyte instability | - Extend the dilution series to lower concentrations or dilute high-concentration samples.- Prepare fresh calibration standards and verify dilution calculations.- Investigate analyte stability in the prepared matrix and during storage. |
| Chromatographic Shift Between Analyte and IS | - Deuterium effect on chromatography | - This is a known phenomenon for deuterated standards. Ensure the peak integration windows are set correctly for both the analyte and the IS. The effect is usually small and manageable. |
| Isotopic Cross-Contribution | - Natural abundance of isotopes in the unlabeled analyte contributing to the IS signal, or vice-versa. | - Analyze a high-concentration standard of the unlabeled analyte to check for any signal in the IS mass transition window. If significant, this may need to be corrected for in the data processing. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix affecting ionization efficiency. | - Improve chromatographic separation to resolve 1-Methylinosine from interfering peaks.- Enhance the sample preparation method to more effectively remove matrix components.- Evaluate different ionization sources (e.g., APCI vs. ESI) if available. |
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methyl-Inosine-d3 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 1-Methyl-Inosine-d3, a stable isotope-labeled (SIL) internal standard, with other common alternatives, particularly structural analogs. By examining the theoretical advantages of SILs and presenting available experimental data, this document serves as a resource for researchers selecting the most appropriate internal standard for their analytical needs.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling.[2] The two primary categories of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) standards and structural analogs.
1-Methyl-Inosine-d3: The Advantages of a Stable Isotope-Labeled Internal Standard
1-Methyl-Inosine-d3 is the deuterium-labeled form of 1-methylinosine, a naturally occurring modified nucleoside. As a SIL internal standard, it is considered the gold standard for the quantification of its unlabeled counterpart. The key advantages of using a SIL internal standard like 1-Methyl-Inosine-d3 include:
-
Co-elution with the Analyte: Since SIL standards are chemically identical to the analyte, they exhibit nearly identical chromatographic behavior, meaning they elute at the same time. This is crucial for effective correction of matrix effects that can vary during a chromatographic run.
-
Similar Ionization Efficiency: Having the same molecular structure results in very similar ionization efficiency in the mass spectrometer's ion source. This ensures that any fluctuations in ionization conditions affect both the analyte and the internal standard to the same degree.
-
Improved Accuracy and Precision: The close physicochemical mimicry of the analyte by the SIL internal standard leads to more accurate and precise quantification, as it compensates for variability at multiple stages of the analytical process more effectively than other types of standards.
Comparison with Structural Analog Internal Standards
Structural analog internal standards are molecules that are chemically similar but not identical to the analyte of interest. While they can be a viable option when a SIL standard is not available, they present certain limitations.
To illustrate the performance of a structural analog internal standard, we present validation data from a study that quantified a similar modified nucleoside, 1-methyladenosine, in human urine using tubercidin as the internal standard. This data serves as a representative example of the performance that can be expected from a non-SIL internal standard.
Table 1: Performance Data for a Structural Analog Internal Standard (Tubercidin) for the Quantification of a Modified Nucleoside (1-methyladenosine) in Urine by LC-MS/MS
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | >0.995 |
| Accuracy | Within-run (% deviation from nominal) | 89% to 108% |
| Precision | Within-run (Coefficient of Variation, CV) | 0.2% to 4.3% |
| Matrix Effect | Relative Matrix Effect | <15% |
Data extracted from a study on the quantification of modified nucleosides in urine.[3]
While the presented data for tubercidin shows acceptable performance according to regulatory guidelines, the use of a SIL internal standard like 1-Methyl-Inosine-d3 is anticipated to provide even better accuracy and precision. This is because a structural analog may not perfectly co-elute with the analyte and can exhibit different ionization responses, leading to less effective compensation for matrix effects and other sources of variability.
Experimental Protocols
Below is a representative experimental protocol for the quantification of modified nucleosides, such as 1-methylinosine, in a biological matrix using LC-MS/MS with an internal standard.
1. Sample Preparation
-
Matrix: Human Urine
-
Procedure:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution (e.g., 1-Methyl-Inosine-d3 in water/methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methylinosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on instrument optimization).
-
1-Methyl-Inosine-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined, will be +3 Da compared to the analyte).
-
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of 1-methylinosine, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical quantification using an internal standard.
Caption: Simplified purine metabolism pathway showing the position of inosine.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. 1-Methyl-Inosine-d3, as a stable isotope-labeled internal standard, offers significant theoretical and practical advantages over structural analogs. Its ability to closely mimic the behavior of the endogenous analyte, 1-methylinosine, throughout the analytical process leads to enhanced accuracy and precision. While well-validated methods using structural analogs can provide reliable data, the use of a SIL standard like 1-Methyl-Inosine-d3 is the preferred approach for achieving the highest quality quantitative results in demanding research and regulated environments.
References
A Head-to-Head Comparison: Cross-validation of LC-MS/MS and ELISA for 1-Methylinosine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. 1-Methylinosine (m1I), a modified nucleoside, has emerged as a potential biomarker in various physiological and pathological states. The choice of analytical method for its quantification is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the determination of 1-Methylinosine.
This comparison guide delves into the experimental protocols and performance characteristics of both methods, offering supporting data to aid in the selection of the most appropriate technique for your research needs. While direct cross-validation studies for 1-Methylinosine are not extensively available in recent literature, this guide draws upon established principles of each technique, data from analogous compounds, and early comparative data to provide a comprehensive overview.
Performance Characteristics: A Comparative Summary
The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, including the need for high specificity, sensitivity, throughput, and the nature of the sample matrix.
| Performance Metric | LC-MS/MS | ELISA |
| Specificity | High to Very High | Moderate to High |
| Sensitivity | High to Very High | High |
| Accuracy | High | Moderate to High |
| Precision | High | Good |
| Linearity | Wide Dynamic Range | Narrower Dynamic Range |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
| Cross-reactivity | Low | Potential for cross-reactivity with structurally similar molecules |
| Multiplexing | Yes | Limited |
Experimental Methodologies
Below are detailed, representative protocols for the quantification of a modified nucleoside like 1-Methylinosine using both LC-MS/MS and ELISA. These protocols are based on established methods for similar analytes and should be optimized for specific experimental conditions.
LC-MS/MS Protocol for 1-Methylinosine
Liquid chromatography-tandem mass spectrometry is considered a "gold standard" for the quantification of small molecules due to its high specificity and sensitivity.[1] The method involves the separation of the analyte from the sample matrix by liquid chromatography, followed by its detection and quantification by mass spectrometry.
1. Sample Preparation:
-
Urine/Plasma/Cell Culture Media: Thaw samples on ice.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C, 15N-1-Methylinosine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for nucleoside separation.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Elution: A typical gradient might start at 2% B, increasing to 50% B over 5 minutes, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both 1-Methylinosine and its internal standard.
3. Data Analysis:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of 1-Methylinosine in the samples is determined by interpolating their peak area ratios from the standard curve.
ELISA Protocol for 1-Methylinosine
Enzyme-Linked Immunosorbent Assay is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen for detection and quantification.[3] A competitive ELISA format is typically used for small molecules like 1-Methylinosine.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a 1-Methylinosine-protein conjugate (e.g., 1-Methylinosine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
2. Competitive Reaction:
-
Add 50 µL of either the standard solutions of 1-Methylinosine or the prepared samples to the wells.
-
Immediately add 50 µL of a specific anti-1-Methylinosine antibody to each well.
-
Incubate for 1-2 hours at room temperature on an orbital shaker. During this incubation, the free 1-Methylinosine in the sample or standard competes with the 1-Methylinosine-protein conjugate on the plate for binding to the antibody.
3. Detection:
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Incubate in the dark for 15-30 minutes at room temperature. The enzyme will catalyze a color change.
4. Measurement and Analysis:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the concentration of 1-Methylinosine in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the sample concentrations are determined from this curve.
Visualizing the Methodologies
To further clarify the experimental processes and the comparative aspects of these two techniques, the following diagrams are provided.
Caption: Experimental workflows for LC-MS/MS and competitive ELISA.
Caption: Key performance characteristics of LC-MS/MS versus ELISA.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of 1-Methylinosine. LC-MS/MS offers superior specificity and accuracy, making it the preferred method for validation studies and when absolute quantification is critical.[4] ELISA, on the other hand, provides a high-throughput and cost-effective solution, ideal for screening large numbers of samples. The choice of method should be guided by the specific research question, available resources, and the required level of analytical rigor. For comprehensive biomarker validation, a cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest level of confidence in the obtained results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
A Researcher's Guide to 1-Methylinosine Quantification: A Comparative Analysis of LC-MS/MS and ELISA
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methylinosine (m1I), a modified nucleoside implicated in various biological processes and diseases, is paramount. This guide provides an objective comparison of the two primary analytical methods for m1I quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
1-Methylinosine is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), particularly at position 37 in the anticodon loop of eukaryotic tRNAAla.[1] Its formation is a critical step in ensuring translational accuracy and efficiency. The dysregulation of m1I levels has been associated with certain cancers, making it a potential biomarker for disease diagnosis and prognosis. The two predominant methods for its quantification, LC-MS/MS and ELISA, offer distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
Comparative Analysis of Quantification Methods
The choice between LC-MS/MS and ELISA for 1-Methylinosine quantification depends on the specific requirements of the study, including the need for high sensitivity and specificity, sample throughput, and available resources. While LC-MS/MS is often considered the "gold standard" for its precision and accuracy, ELISA provides a high-throughput and cost-effective alternative.
| Performance Metric | LC-MS/MS | Competitive ELISA |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation. | Competition between unlabeled antigen in the sample and a labeled antigen for a limited number of antibody binding sites. |
| Specificity | Very High (based on retention time and mass-to-charge ratio of parent and fragment ions). | High (dependent on antibody specificity and potential cross-reactivity with similar structures).[2] |
| Sensitivity | High (typically in the low ng/mL to pg/mL range). | High (capable of measuring nanogram amounts).[2] |
| Accuracy (Recovery) | Generally high (e.g., 89% to 108% for similar nucleosides in urine).[3] | Good (typically acceptable within 80-120%).[4] |
| Precision (%CV) | Excellent (Intra-assay: <10-15%, Inter-assay: <15-20%).[5] | Good (Intra-assay: <10%, Inter-assay: <15%).[4] |
| Throughput | Lower (sample preparation and run times can be lengthy). | High (amenable to 96-well plate format and automation). |
| Cost | High (requires expensive instrumentation and skilled operators). | Lower (less expensive equipment and reagents). |
| Matrix Effects | Can be significant, requiring careful method development and use of internal standards. | Can be present, but often mitigated by sample dilution and blocking buffers. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of 1-Methylinosine in biological samples such as urine or plasma. Optimization of specific parameters will be required for different sample types and instrumentation.
1. Sample Preparation (from Urine)
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Take 100 µL of the supernatant and add an equal volume of an internal standard solution (e.g., a stable isotope-labeled 1-Methylinosine).
-
Add 800 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 1-Methylinosine and the internal standard. For 1-Methylinosine (C11H14N4O5, MW: 282.25 g/mol ), the precursor ion [M+H]+ would be m/z 283.1. The product ions would be determined by fragmentation of the precursor.
-
3. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1-Methylinosine in the samples by interpolating their peak area ratios from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA format, which is a common approach for small molecule quantification.
1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Antibody Diluent: Blocking buffer.
-
Standard and Sample Diluent: Assay buffer provided with a commercial kit or a buffer optimized for the specific antibody.
2. ELISA Procedure
-
Coating: Coat a 96-well microplate with a 1-Methylinosine-protein conjugate (e.g., m1I-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standards or samples and a limited amount of anti-1-Methylinosine antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free 1-Methylinosine in the sample will compete with the coated 1-Methylinosine-protein conjugate for antibody binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance against the concentration of the standards. The signal will be inversely proportional to the concentration of 1-Methylinosine in the sample.
-
Determine the concentration of 1-Methylinosine in the samples from the standard curve.
Visualizing the Pathways and Workflows
To further clarify the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. New mAb Quantitation Methods vs ELISA Standards | Mabion [mabion.eu]
- 2. An enzyme-linked immunosorbent assay (ELISA) for the detection and quantitation of the tumor marker 1-methylinosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. biocompare.com [biocompare.com]
A Head-to-Head Comparison: 1-Methyl-Inosine-d3 vs. 13C and 15N Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-Methyl-Inosine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterium-labeled 1-Methyl-Inosine (1-Methyl-Inosine-d3) with its Carbon-13 (13C) and Nitrogen-15 (15N) labeled counterparts, supported by established analytical principles and experimental considerations.
1-Methyl-Inosine, a modified nucleoside, has garnered significant interest as a potential biomarker in the diagnosis and monitoring of certain cancers, with elevated levels observed in the urinary excretion of breast cancer patients.[1] Accurate quantification of this biomarker is crucial for its clinical validation and utility. Stable isotope dilution using mass spectrometry (MS) is the gold standard for such quantitative bioanalysis, and the selection of the internal standard is a critical determinant of assay performance.
Performance Comparison: Deuterium vs. Heavy Atom Isotopes
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations during sample preparation and analysis. While both deuterium and heavy atom (13C, 15N) labeled standards are utilized, their fundamental properties can lead to significant differences in analytical performance.
| Feature | 1-Methyl-Inosine-d3 (Deuterium Labeled) | 13C or 15N Labeled 1-Methyl-Inosine |
| Isotopic Stability | Prone to back-exchange if the label is in an exchangeable position. The C-D bond is generally stable, but stability should be verified. | Highly stable. The 13C-C and 15N-N bonds are not susceptible to exchange under typical analytical conditions.[2][3] |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift (isotopic effect), leading to partial or complete separation from the unlabeled analyte.[4][5] This can compromise accurate quantification, especially in the presence of matrix effects. | Co-elutes perfectly with the unlabeled analyte as the physicochemical properties are virtually identical.[6] |
| Kinetic Isotope Effect (KIE) | The significant mass difference between protium (¹H) and deuterium (²H) can lead to a pronounced kinetic isotope effect.[7] This can affect the rate of metabolic or chemical reactions, potentially leading to inaccurate quantification if the standard and analyte are not metabolized identically. The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than with a C-²H bond.[4] | The KIE is generally negligible for 13C and 15N due to the much smaller relative mass difference. For example, a ¹²C reaction is only about 4% faster than the corresponding ¹³C reaction.[4] |
| Availability and Cost | Often more readily available and less expensive to synthesize.[6] | Synthesis can be more complex and costly.[3] |
| Mass Difference | Provides a +3 Da mass shift for the d3 variant, which is generally sufficient for mass spectrometric distinction. | The mass shift depends on the number of incorporated heavy atoms. |
A study comparing perdeuteromethylation (CD3) and 13C-methylation for the quantification of methyl cellulose patterns using LC-MS found that while both methods were comparable with direct infusion, the 13C-labeling was superior when using a gradient LC-MS system.[8] The deuterated standard led to partial separation of isotopologs and signal distortion due to solvent composition changes during the gradient.[8] This highlights a critical potential issue with deuterium-labeled standards in chromatographic applications.
Experimental Protocols
Accurate quantification of 1-Methyl-Inosine in biological matrices like urine typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Sample Preparation: Urine
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Dilution and Internal Standard Spiking: Dilute the supernatant with a suitable buffer (e.g., 20 mM ammonium acetate). Add the internal standard (1-Methyl-Inosine-d3, 1-Methyl-Inosine-¹³C, or 1-Methyl-Inosine-¹⁵N) to the diluted sample at a known concentration.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like nucleosides.
-
Mobile Phase A: 20 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase (e.g., 95% B) and gradually decreasing to elute the polar analytes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (1-Methyl-Inosine) and the internal standard need to be optimized. For 1-Methyl-Inosine, a potential transition is m/z 282 > 150.[9] The transitions for the labeled standards would be shifted according to their mass increase.
-
Visualizing the Context: Pathways and Workflows
To better understand the biological and analytical context of 1-Methyl-Inosine, the following diagrams illustrate its biosynthesis and a typical analytical workflow.
Inosine, the precursor to 1-Methyl-Inosine, can also participate in cell signaling by activating adenosine receptors, which in turn can modulate various downstream pathways, including the MEK/ERK pathway.
Conclusion and Recommendation
For the highest accuracy and reliability in the quantification of 1-Methyl-Inosine, particularly in complex biological matrices and when using gradient chromatography, 13C or 15N labeled internal standards are the superior choice. Their chemical identity with the analyte ensures co-elution and minimizes the risk of differential matrix effects and kinetic isotope effects.
While 1-Methyl-Inosine-d3 may be a more cost-effective and readily available option, its use requires careful validation to assess for potential chromatographic shifts and isotopic effects that could compromise data quality. If a deuterium-labeled standard is used, it is crucial to demonstrate its co-elution with the native analyte under the specific chromatographic conditions of the assay and to ensure that the label is placed in a non-exchangeable position. For new assay development, the initial higher cost of a 13C or 15N labeled standard can often be offset by reduced time spent on method development and validation.[3]
References
- 1. tRNA (guanine-N1-)-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. tRNA (guanine37-N1)-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-Methylinosine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Methylinosine in plasma, a modified nucleoside of growing interest in biomedical research. Given the current landscape of available literature, this document synthesizes information from validated methods for structurally similar analytes to present a comprehensive guide. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) presented as a viable alternative. While no commercially available ELISA kits specific to 1-Methylinosine in plasma have been identified, the guide will draw comparisons with an ELISA for a related modified nucleoside, 1-Methyladenosine, to provide a broader context of immunoassay performance.
Method Performance Comparison
The following tables summarize the typical performance characteristics of LC-MS/MS, HPLC-UV, and a representative Immunoassay for the analysis of modified nucleosides in plasma. It is important to note that the data for LC-MS/MS and HPLC-UV are compiled from studies on inosine and other similar small molecules, as a complete validation report for 1-Methylinosine was not publicly available.
Table 1: Performance Characteristics of Analytical Methods for Modified Nucleosides in Plasma
| Parameter | LC-MS/MS (Illustrative) | HPLC-UV (Illustrative) | Immunoassay (1-Methyladenosine) |
| Linearity Range | 1.0 - 500 ng/mL | 0.25 - 5 µg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 100 ng/mL | ~2.544 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% | Not specified |
| Inter-day Precision (%CV) | < 15% | < 10% | Not specified |
| Intra-day Accuracy (%RE) | ± 15% | < 10% | Not specified |
| Inter-day Accuracy (%RE) | ± 15% | < 10% | Not specified |
| Recovery | 87.0% - 95.6% | ~98% | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV, based on established methods for similar analytes.
LC-MS/MS Method
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 1-Methylinosine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methylinosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method
1. Sample Preparation: Ultrafiltration
-
Transfer 200 µL of plasma sample to a centrifugal filter unit (e.g., 10 kDa molecular weight cut-off).
-
Centrifuge at 14,000 x g for 15 minutes at ambient temperature[1].
-
Collect the protein-free ultrafiltrate.
-
Inject a portion of the filtrate directly into the HPLC system[1].
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[2].
-
Mobile Phase: A gradient of methanol and a buffer such as 0.1% trifluoroacetic acid in water[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 250-260 nm, determined by the UV absorbance maximum of 1-Methylinosine.
-
Column Temperature: Ambient.
Visualizing the Workflow
To better illustrate the logical flow of a typical analytical method validation for 1-Methylinosine in plasma using LC-MS/MS, the following diagram is provided.
Caption: LC-MS/MS Analytical Method Validation Workflow.
References
A Comparative Guide to Mass Spectrometry Platforms for Drug Discovery and Proteomics
For researchers, scientists, and professionals in drug development, selecting the optimal mass spectrometry (MS) platform is a critical decision that significantly impacts experimental outcomes. This guide provides a comparative analysis of common MS platforms, supported by quantitative performance data and detailed experimental protocols. We delve into the core principles of each technology, offering a clear perspective on their strengths and limitations in various research applications.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Its applications in life sciences are vast, ranging from protein identification and quantification to the detailed characterization of post-translational modifications and the elucidation of complex signaling pathways. The choice of an MS platform is dictated by the specific analytical needs, such as sensitivity, resolution, mass accuracy, and the type of molecule being analyzed.
Performance Comparison of Mass Spectrometry Platforms
The performance of a mass spectrometer is defined by several key parameters. Resolution is the ability to distinguish between two peaks of similar mass-to-charge ratio. Mass accuracy is the closeness of the measured mass to the true mass. Sensitivity refers to the lowest amount of a substance that can be detected. The dynamic range is the range of concentrations over which the instrument can provide a reliable quantitative response.
Below is a summary of typical performance characteristics for common mass spectrometry platforms. These values can vary based on the specific instrument model and experimental conditions.
| Mass Analyzer | Resolution (FWHM) | Mass Accuracy (ppm) | Mass Range (m/z) | Key Strengths | Common Applications |
| Quadrupole | Unit (~0.7 u)[1] | ~100 | Up to 3000[2] | Cost-effective, robust, good for targeted quantification (SIM/MRM)[2][3] | Routine quantitative analysis, drug metabolism studies[2] |
| Triple Quadrupole (QqQ) | Unit (~0.7 u)[1] | ~100 | Up to 2000[4] | High sensitivity and specificity for targeted analysis (MRM), excellent for quantification[5][6] | Pharmacokinetics, biomarker validation, environmental analysis[5][6] |
| Ion Trap (IT) | ~1,500[2] | < 10 | Up to 2000[2] | MSn capabilities, good for qualitative analysis and structural elucidation[7][8] | Protein identification, PTM analysis, metabolite identification[8] |
| Time-of-Flight (TOF) | Up to 60,000[9] | < 5 | Virtually unlimited[9] | High speed, wide mass range, good for high-throughput screening[9] | Intact protein analysis, biomarker discovery, metabolomics[9] |
| Quadrupole Time-of-Flight (Q-TOF) | Up to 60,000[9] | < 2[10] | 5 - 40,000[10] | High resolution, high mass accuracy, versatile for both qualitative and quantitative analysis[9][11] | Proteomics, metabolomics, drug metabolite identification[11] |
| Orbitrap | Up to 1,000,000[12] | < 1[12] | Varies by model | Very high resolution and mass accuracy, excellent for complex mixture analysis[12][13] | Deep proteome profiling, PTM analysis, metabolomics[13] |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | > 1,000,000[9] | < 0.2[12] | Varies by model | Highest resolution and mass accuracy currently available[9][12] | Top-down proteomics, complex mixture analysis, metabolomics[9] |
Experimental Protocols
Reproducible and reliable data acquisition is contingent on well-defined experimental protocols. Below are detailed methodologies for common mass spectrometry-based proteomics and phosphoproteomics workflows.
Protocol 1: Bottom-Up Proteomics for Protein Identification (LC-MS/MS)
This protocol outlines a standard workflow for identifying proteins in a complex biological sample.[14]
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the total protein concentration using a standard method like the BCA assay.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds in proteins using dithiothreitol (DTT) at a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.[15]
-
Alkylate the resulting free thiols with iodoacetamide (IAM) at a final concentration of 10-20 mM in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) column coupled to the mass spectrometer.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant precursor ions for fragmentation (MS/MS).[16]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot, UniProt) using a search engine like Mascot or SEQUEST.[17]
-
The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins present in the sample.[17]
-
Protocol 2: Phosphoproteomics Workflow for Identifying Phosphorylation Sites
This protocol is designed to enrich and identify phosphorylated peptides from a complex mixture.[15][18]
-
Protein Extraction and Digestion:
-
Follow steps 1-3 from the Bottom-Up Proteomics protocol, with the addition of phosphatase inhibitors to the lysis buffer to preserve phosphorylation.[15]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS as described in the Bottom-Up Proteomics protocol.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying phosphorylation as a variable modification.
-
Use specialized software to confidently localize the phosphorylation sites on the peptides.
-
Visualizing Biological Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical proteomics workflow.
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial pathway in cell proliferation and a common target in cancer drug development.[19][20] Mass spectrometry is instrumental in studying the phosphorylation events within this cascade.[20][21]
This workflow diagram outlines the key steps in a typical quantitative proteomics experiment, from sample preparation to data analysis.[22][23] Each step is critical for obtaining high-quality, reproducible results.
Conclusion
The field of mass spectrometry is continually evolving, with each platform offering a unique set of capabilities. For targeted quantitative studies in drug development, triple quadrupole mass spectrometers remain a gold standard due to their exceptional sensitivity and specificity.[5][6] For discovery-based proteomics and in-depth characterization of complex biological systems, high-resolution platforms like Orbitrap and FT-ICR are indispensable.[9][12] Q-TOF instruments provide a versatile balance of performance for a wide range of applications.[9]
Ultimately, the selection of a mass spectrometry platform should be a strategic decision based on the specific research question, the nature of the samples, and the desired analytical depth. By understanding the fundamental differences between these technologies and adhering to robust experimental protocols, researchers can harness the full power of mass spectrometry to advance scientific knowledge and accelerate drug discovery.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Mass Spec Overview [scioninstruments.com]
- 4. esic.gov.in [esic.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. Triple Quadrupole LC-MS/MS Systems | Danaher Life Sciences [lifesciences.danaher.com]
- 7. enovatia.com [enovatia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biocompare.com [biocompare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 14. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 18. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic analysis of the epidermal growth factor receptor by mass spectrometry reveals stimulation-dependent multisite phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Enrichment of 1-Methyl-Inosine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic enrichment of 1-Methyl-Inosine-d3 against its non-deuterated counterpart, 1-Methyl-Inosine. The following sections present a detailed analysis supported by experimental protocols, quantitative data, and visual workflows to aid researchers in evaluating the suitability of 1-Methyl-Inosine-d3 for their specific applications, such as metabolic research and as an internal standard in quantitative mass spectrometry.
Introduction
1-Methyl-Inosine is a modified nucleoside found in tRNA. Its deuterated isotopologue, 1-Methyl-Inosine-d3, serves as a valuable tool in various research areas, particularly in studies involving mass spectrometry-based quantification. The three deuterium atoms on the methyl group create a distinct mass shift, allowing for its clear differentiation from the endogenous, non-labeled compound. The quality and utility of this labeled standard are directly dependent on its isotopic enrichment, which refers to the percentage of the molecules that contain the desired number of deuterium atoms. High isotopic enrichment is crucial for minimizing signal overlap and ensuring accurate quantification.
This guide compares the isotopic distribution of a commercially available 1-Methyl-Inosine-d3 standard (with a stated purity of 99.0%) with the natural isotopic abundance of 1-Methyl-Inosine.
Experimental Methodology: Isotopic Enrichment Analysis by Mass Spectrometry
The determination of isotopic enrichment is primarily achieved through mass spectrometry. The following protocol outlines a typical workflow for this analysis.
Sample Preparation
-
Standard Preparation: Prepare stock solutions of both 1-Methyl-Inosine-d3 and 1-Methyl-Inosine in a suitable solvent (e.g., methanol/water, 50/50, v/v) at a concentration of 1 mg/mL.
-
Working Solutions: Further dilute the stock solutions to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer) is recommended for accurate mass measurement and clear resolution of isotopic peaks.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing nucleosides.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 280-290) to encompass the molecular ions of both the deuterated and non-deuterated compounds.
-
Data Acquisition: Ensure sufficient signal intensity to accurately measure the relative abundance of the low-intensity isotopic peaks.
Data Analysis
-
Identify Molecular Ion Peaks: Locate the monoisotopic peak for 1-Methyl-Inosine and the corresponding M+3 peak for 1-Methyl-Inosine-d3.
-
Measure Isotopic Distribution: Determine the relative intensities of the peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, etc.) for each compound.
-
Calculate Isotopic Enrichment: For 1-Methyl-Inosine-d3, the isotopic enrichment is calculated based on the relative intensities of the deuterated species (d3, d2, d1, d0).
Quantitative Data Comparison
The following table summarizes the theoretical and observed isotopic distribution for 1-Methyl-Inosine and 1-Methyl-Inosine-d3. The data for 1-Methyl-Inosine is calculated based on the natural abundance of isotopes (C, H, N, O). The data for 1-Methyl-Inosine-d3 is based on a commercially available standard with a stated isotopic purity of 99.0%.
| Isotopologue | 1-Methyl-Inosine (Theoretical) | 1-Methyl-Inosine-d3 (Representative) |
| Molecular Formula | C₁₁H₁₄N₄O₅ | C₁₁H₁₁D₃N₄O₅ |
| Monoisotopic Mass (M) | 282.0968 | 285.1156 |
| Relative Abundance of M | 100% | ~1.0% (d0 species) |
| Relative Abundance of M+1 | 12.1% | ~0.5% (d1 species) |
| Relative Abundance of M+2 | 1.8% | ~3.0% (d2 species) |
| Relative Abundance of M+3 | 0.2% | 100% (d3 species) |
Note: The relative abundances for 1-Methyl-Inosine-d3 are representative and can vary slightly between different batches and manufacturers. The dominant peak for a high-quality standard will be the M+3 isotopologue.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps involved in the evaluation of isotopic enrichment.
Safety Operating Guide
Proper Disposal of 1-Methyl-Inosine-d3: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Methyl-Inosine-d3, a deuterated analog of 1-Methyl-Inosine. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Key Safety and Disposal Considerations
1-Methyl-Inosine-d3 is a stable, non-radioactive isotopically labeled compound. As such, its disposal is governed by the hazardous properties of the parent compound, 1-Methyl-Inosine. Based on available safety data for the closely related compound 1-Methyl-d3-adenosine HI and the parent compound Inosine, 1-Methyl-Inosine-d3 is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Therefore, the primary consideration for disposal is the prevention of general chemical contamination of standard waste streams. It is crucial to adhere to local, state, and federal regulations regarding chemical waste.
Quantitative Data Summary
There is no specific quantitative data available for occupational exposure limits for 1-Methyl-Inosine-d3. The safety data sheets for analogous compounds do not list specific exposure limits.[1][2] General laboratory best practices for handling non-hazardous chemicals should be followed.
| Parameter | Value |
| GHS Hazard Classification | Not classified as hazardous |
| Occupational Exposure Limits (OEL) | Not established |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of 1-Methyl-Inosine-d3.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or waste 1-Methyl-Inosine-d3 powder in a clearly labeled, sealed container.
-
Label the container as "1-Methyl-Inosine-d3 for Disposal."
-
Do not mix with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
-
-
Liquid Waste (Solutions):
-
If dissolved in a solvent, the disposal method is determined by the hazards of the solvent.
-
Collect the solution in a compatible, sealed, and clearly labeled waste container.
-
The label should include the full chemical name, "1-Methyl-Inosine-d3," the solvent used, and the approximate concentration.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with 1-Methyl-Inosine-d3 should be collected in a designated chemical waste container.
-
3. Decontamination:
-
Work surfaces and non-disposable equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
4. Final Disposal:
-
Contact your institution's EH&S department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste containers.[1]
-
Provide them with the full details of the waste, including the chemical name and any solvents used.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-Inosine-d3.
Caption: Disposal workflow for 1-Methyl-Inosine-d3.
References
Essential Safety and Logistical Information for Handling 1-Methyl-Inosine-d3
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 1-Methyl-Inosine-d3. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and ensuring laboratory integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. Ensure it is kept clean and stored separately from personal clothing.
-
Respiratory Protection: For operations that may generate dust, such as weighing, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[2] Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Quantitative Data Summary
The following table summarizes key physical and chemical properties gathered from SDSs of similar compounds. These values should be considered as estimates for 1-Methyl-Inosine-d3.
| Property | Value | Source Analogue(s) |
| Physical State | Solid (Powder) | Inosine[3] |
| Appearance | White | Inosine[3] |
| Solubility | Soluble in water | Methyl-d3-amine HCl[2] |
| Storage Temperature | Recommended: -20°C to -80°C for long-term storage. | 1-Methylinosine-d3[4] |
| Stability | Stable under recommended storage conditions. | Inosine[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to prevent contamination.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling 1-Methyl-Inosine-d3 from receipt to disposal.
Caption: Workflow for handling 1-Methyl-Inosine-d3.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the container in a designated, clearly labeled, and well-ventilated cold storage unit (-20°C to -80°C) away from incompatible materials.[4]
-
-
Preparation and Handling:
-
All handling of the solid compound, including weighing and initial dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][2]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, gently cover the spill with an absorbent material, and collect it into a sealed container for disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Categorization: All materials that come into contact with 1-Methyl-Inosine-d3, including pipette tips, tubes, gloves, and absorbent materials, should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, labeled, and sealed container.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of this material down the drain.[1]
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
